molecular formula C5H6N2O B3424210 2-Amino-4-hydroxypyridine CAS No. 33623-18-6

2-Amino-4-hydroxypyridine

Cat. No.: B3424210
CAS No.: 33623-18-6
M. Wt: 110.11 g/mol
InChI Key: HQNIMNQVKVPZES-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyridin-4-one
Source PubChem
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InChI

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNIMNQVKVPZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356256
Record name 2-amino-4-hydroxypyridine
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33623-18-6, 33631-05-9
Record name 2-Amino-4(1H)-pyridinone
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Record name 2-amino-4-hydroxypyridine
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Record name 2-amino-4-hydroxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxypyridine (CAS: 33631-05-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-4-hydroxypyridine, registered under CAS number 33631-05-9, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical sciences. Structurally, it is a pyridine ring substituted with both an amino group at the 2-position and a hydroxyl group at the 4-position. This bifunctional nature makes it a highly versatile and reactive building block for chemical synthesis.[1] It serves as a crucial intermediate or scaffold in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] In medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1][2]

A critical feature of this molecule is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][3] This equilibrium has profound implications for its reactivity and interactions with biological targets, making a thorough understanding of its properties essential for its effective application in research and development.

Physicochemical and Structural Properties

The utility of this compound in synthesis design is dictated by its fundamental physical and chemical properties. These characteristics influence its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 33631-05-9[3]
Molecular Formula C₅H₆N₂O[1][4][5]
Molecular Weight 110.11 g/mol [3][4][6]
Appearance Light yellow to off-white or brown solid/powder[1][4][5]
Melting Point 85 °C[4][7]
Boiling Point 253.9 °C at 760 mmHg[4]
Solubility Slightly soluble in water. Soluble in polar organic solvents.[4][7][8]
pKa 5.30 ± 0.18 (Predicted)[4][7]
InChIKey HQNIMNQVKVPZES-UHFFFAOYSA-N[3]
The Critical Role of Tautomerism

Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For this compound, the equilibrium strongly favors the 2-amino-1H-pyridin-4-one tautomer.[2][3] This preference is influenced by factors such as solvent polarity; polar solvents tend to favor the more polar pyridone form.[2][9] The pyridone form benefits from aromaticity and the presence of a strong carbon-oxygen double bond, which contributes to its stability.[3][10] This phenomenon is crucial as the two forms present different reactive sites and hydrogen bonding capabilities, directly impacting synthetic strategies and molecular interactions in biological systems.

Caption: Tautomeric equilibrium favoring the pyridone form.

Synthesis and Purification

The synthesis of the this compound scaffold can be achieved through various ring-forming reactions from acyclic precursors. Multicomponent reactions (MCRs) involving reagents like malononitrile are particularly efficient for constructing substituted pyridine rings.[2][11][12]

Representative Laboratory Synthesis Protocol

A common and effective approach involves the cyclization of a β-ketoester derivative or equivalent with an appropriate nitrogen source. One established method starts from readily available precursors like malononitrile.

Workflow: Synthesis via Malononitrile Condensation

Caption: General workflow for pyridine synthesis from malononitrile.

Step-by-Step Protocol (Conceptual Example): This protocol is a conceptual illustration based on common pyridine synthesis strategies. Researchers should consult specific literature for optimized conditions.[13]

  • Step 1: Knoevenagel Condensation. React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[13]

  • Step 2: Condensation. The resulting intermediate is condensed with triethyl orthoformate in acetic anhydride.[13]

  • Step 3: Cyclization. The mixture from Step 2 is treated with anhydrous ammonia in a suitable solvent like ethanol to facilitate ring closure, yielding a substituted 2-aminopyridine derivative.[13]

  • Step 4: Hydrolysis & Purification. Subsequent hydrolysis and purification steps are required to yield the final this compound. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. Given the predominance of the pyridone tautomer, spectral data will primarily reflect this form.

TechniqueExpected Observations for 2-Amino-1H-pyridin-4-one
¹H NMR Signals corresponding to the vinyl protons on the pyridine ring, typically in the δ 5.5-7.5 ppm range. Broad signals for the N-H protons of the amino group and the ring amide, which are exchangeable with D₂O. The coupling constants (J-values) between adjacent protons are characteristic of the substitution pattern.
¹³C NMR Resonances for five distinct carbon atoms. The carbonyl carbon (C4) will appear significantly downfield (e.g., >160 ppm). The other four sp² hybridized carbons will appear in the aromatic/olefinic region (approx. 90-160 ppm).
FT-IR (cm⁻¹) Strong, characteristic C=O stretching vibration for the pyridone carbonyl group (approx. 1640-1680 cm⁻¹). N-H stretching vibrations for the amino group and ring NH (approx. 3100-3400 cm⁻¹). C=C and C-N stretching bands in the 1400-1600 cm⁻¹ region.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight (110.11 g/mol ) should be observable, along with characteristic fragmentation patterns.

Key Chemical Reactivity

The dual functionality of this compound provides multiple handles for synthetic modification, making it a valuable scaffold.

  • N-Acylation/Alkylation: The exocyclic amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

  • O-Alkylation: The oxygen atom of the pyridone tautomer can be alkylated, although this often requires specific conditions to compete with N-alkylation of the ring nitrogen.

  • Ring Nitrogen Reactivity: The endocyclic nitrogen can also participate in reactions, such as N-oxidation.[2]

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amino and hydroxyl/oxo groups activates the pyridine ring towards electrophilic substitution at the C3 and C5 positions. Halogenation and nitration are common examples.[3]

  • Azo Coupling: The amino group can be converted to a diazonium salt, which can then act as an electrophile in azo coupling reactions to form colored azo derivatives.[2]

reactivity cluster_reactions start This compound Amino (C2) Hydroxyl/Oxo (C4) Ring Nitrogen (N1) r1 N-Acylation / Alkylation start:n2->r1 r2 O-Alkylation start:o4->r2 r3 Electrophilic Substitution (C3, C5) start->r3

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

The 2-amino-4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

  • Pharmaceutical Intermediate: It is a fundamental starting material for a variety of APIs.[3][14] Its structure is a key component in drugs targeting cardiovascular and neurological disorders.[1][14]

  • Kinase Inhibitors: Derivatives have shown significant promise as kinase inhibitors, which are a major class of cancer therapeutics. For example, substituted 2-aminopyridine derivatives have been designed as inhibitors of Anaplastic Lymphoma Kinase (ALK).[2]

  • Enzyme Inhibition: The scaffold has been used to design potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[2][3]

  • Chelating Agent: The molecule can act as an effective chelating agent, binding to metal ions through the amino nitrogen and the deprotonated hydroxyl oxygen. This property is useful in analytical chemistry and catalysis.[1][2]

  • Materials Science: The compound has been explored for incorporation into polymer matrices to enhance thermal stability and mechanical properties.[3][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

  • Hazard Identification: The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6][15][16][17] It may also cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:

    • Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[15]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][18] Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] It should be stored locked up and protected from moisture.[15]

  • First Aid:

    • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[15]

    • Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.[15]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[15][18]

Conclusion

This compound is a foundational building block whose value is derived from its versatile reactivity and the biological significance of its core scaffold. Its tautomeric nature is a defining characteristic that must be considered in all synthetic and biological applications. With a growing presence in pharmaceuticals, materials science, and agrochemicals, future research will likely continue to uncover novel synthetic routes and expanded applications for this important heterocyclic compound.[3]

References

The Emergence of a Versatile Scaffold: A Technical History of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and history of 2-amino-4-hydroxypyridine, a pivotal heterocyclic compound. From its foundational synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science, we will explore the evolution of its synthetic methodologies, its inherent chemical properties, and its significant role in scientific advancement.

Introduction: The Significance of the Pyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds, including vitamins and alkaloids. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity and makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The introduction of substituents, such as amino and hydroxyl groups, further modulates the electronic properties and reactivity of the pyridine core, opening avenues for diverse chemical transformations and applications. This compound, with its strategically placed functional groups, has emerged as a particularly valuable intermediate in organic synthesis.[1]

The Foundational Era: Early Pyridine Synthesis and the Quest for Functionalized Derivatives

While the precise first synthesis of this compound is not readily apparent in early chemical literature, its discovery is intrinsically linked to the broader history of pyridine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the synthesis of the pyridine ring itself. Foundational methods, such as the Hantzsch pyridine synthesis, provided the initial tools for constructing this heterocyclic system from acyclic precursors.

However, the direct and efficient synthesis of specifically substituted pyridines, like this compound, remained a significant challenge. Early approaches to functionalized pyridines often involved multi-step, low-yielding processes. The development of methods to introduce amino and hydroxyl groups onto a pre-formed pyridine ring or to construct the ring with these functionalities already in place was a gradual process, evolving with the broader understanding of organic reaction mechanisms.

Unraveling the Dual Nature: The Discovery of Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one .[1] This equilibrium is influenced by factors such as the solvent environment.[2] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][3] The recognition and understanding of this tautomerism were crucial for accurately predicting the compound's reactivity and its interactions in biological systems.

Tautomerism This compound This compound 2-Amino-1H-pyridin-4-one 2-Amino-1H-pyridin-4-one This compound->2-Amino-1H-pyridin-4-one Proton Transfer 2-Amino-1H-pyridin-4-one->this compound Proton Transfer

Caption: Tautomeric equilibrium of this compound.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The journey to develop efficient and scalable synthetic routes to this compound reflects the broader advancements in organic synthesis.

Early Approaches: Building from Acyclic Precursors

One of the well-documented classical approaches to constructing the this compound ring system involves starting from readily available and cost-effective acyclic precursors. A notable example is the use of β-ketoesters, such as ethyl acetoacetate.[1] This method typically involves a sequential three-step reaction: dimerization, ammoniation to introduce the 2-amino group, and subsequent cyclization to form the pyridone ring. While foundational, these early methods often suffered from moderate yields and limited substrate scope.

Modern Synthetic Methodologies

The quest for more efficient, high-yielding, and environmentally benign synthetic methods has led to the development of a diverse array of modern approaches.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound.[1] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Ring expansion techniques, involving the transformation of a five-membered heterocyclic ring into the six-membered pyridine system, represent another innovative approach to pyridine derivatives.[1] For instance, methods involving the ring expansion of furan derivatives have been explored for the synthesis of substituted pyridines. A patented method for a related compound, 2-amino-4-methylpyridine, starts from ethyl 2-(4-methylfuran) formate and proceeds through ring expansion, hydroxyl chlorination, and dechlorination steps.[4]

The application of both transition metal catalysis and organocatalysis has revolutionized the synthesis of pyridine scaffolds.[2] Catalytic methods often provide milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical stoichiometric approaches.

Table 1: Comparison of Historical and Modern Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesDisadvantages
Classical (from β-ketoesters) Stepwise construction from acyclic precursors.Utilizes readily available starting materials.Often involves multiple steps, moderate yields.
Multi-component Reactions (MCRs) Single-pot synthesis from multiple starting materials.High atom economy, operational simplicity.Optimization of reaction conditions can be complex.
Ring Expansion of Furans Transformation of a 5-membered ring to a 6-membered ring.Provides access to unique substitution patterns.Can require specific starting materials and conditions.
Catalytic Methods Use of transition metal or organocatalysts.Milder conditions, higher selectivity and yields.Catalyst cost and removal can be a concern.

Experimental Protocols: A Glimpse into Synthetic Procedures

To provide a practical understanding of the synthesis of related aminohydroxypyridines, the following section outlines a representative modern experimental protocol.

Synthesis of 2-Amino-3-hydroxy-4-methylpyridine from a Furan Precursor

This protocol is adapted from a patented method for a structurally similar compound and illustrates the ring expansion strategy.[4]

Step 1: Ring Expansion and Hydroxylation

  • Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide.

  • Add a water-removing agent and formamide.

  • Introduce ammonia gas and perform a reflux reaction for 24 hours.

  • After cooling, add dilute hydrochloric acid to adjust the pH to 2.

  • Extract with ethyl acetate, retaining the aqueous phase.

  • Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

  • Extract with diethyl ether.

  • Concentrate and dry the organic phase to obtain 2-amino-3-hydroxy-4-methylpyridine.

SynthesisWorkflow cluster_0 Step 1: Ring Expansion Start Ethyl 2-(4-methylfuran) formate Reactants DMF, Formamide, NH3, Dehydrating Agent Start->Reactants Reaction Reflux 24h Reactants->Reaction Workup1 Acidification (pH 2) & Extraction Reaction->Workup1 Workup2 Neutralization & Extraction Workup1->Workup2 Product 2-Amino-3-hydroxy-4-methylpyridine Workup2->Product

Caption: Workflow for the synthesis of a 2-amino-hydroxypyridine derivative.

Applications: A Versatile Building Block in Modern Science

The unique structural features of this compound, namely the presence of both a nucleophilic amino group and a hydroxyl group capable of tautomerization, make it a highly versatile building block in various scientific disciplines.

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical development, this compound serves as a crucial starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its scaffold has been incorporated into molecules targeting a diverse array of biological targets. For instance, derivatives of 2-amino-4-substituted pyridines have been synthesized and investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[1]

Materials Science

The applications of this compound extend into the field of materials science. It has been explored for incorporation into polymer matrices to enhance their thermal stability and mechanical properties.[2] The ability of the amino and hydroxyl groups to participate in polymerization reactions or to be modified to introduce other functionalities makes it a valuable monomer or additive in the development of advanced materials.

Agrochemicals

In the agrochemical industry, derivatives of this compound are utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[2]

Conclusion: An Enduring Legacy and a Promising Future

The history of this compound is a testament to the continuous evolution of organic synthesis. From its conceptual roots in the early days of pyridine chemistry to the sophisticated and efficient synthetic methods available today, this seemingly simple molecule has proven to be an invaluable tool for scientific innovation. Its ability to serve as a versatile scaffold in drug discovery, a functional component in materials science, and a key intermediate in the production of agrochemicals ensures its continued relevance and importance in both academic research and industrial applications. The ongoing development of green and sustainable synthetic routes will further solidify the legacy of this compound as a cornerstone of modern chemical science.

References

A Theoretical Treatise on the Tautomeric Landscape of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Significance of Tautomerism in Drug Design

In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical aspect of this understanding. Tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn profoundly influence their pharmacokinetic and pharmacodynamic profiles. 2-Amino-4-hydroxypyridine, a heterocyclic scaffold present in numerous biologically active compounds, serves as a compelling case study for the theoretical investigation of tautomeric equilibria. This guide provides an in-depth exploration of the computational methodologies employed to elucidate the tautomeric landscape of this important molecule, offering field-proven insights for researchers and scientists.

The Tautomeric Forms of this compound: A Quantum Mechanical Perspective

This compound can exist in several tautomeric forms, primarily involving proton transfer between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The principal tautomers are the amino-hydroxy form (T1), the amino-oxo forms (T2 and T3, depending on the protonation of the ring nitrogens), and the imino-hydroxy/oxo forms. The relative stability of these tautomers is governed by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[1]

tautomers T1 T1: Amino-hydroxy T2 T2: Amino-oxo (N1-H) T1->T2 Proton Transfer T4 T4: Imino-hydroxy T1->T4 Proton Transfer T3 T3: Amino-oxo (N3-H) T2->T3 Proton Transfer

Caption: Principal tautomeric forms of this compound.

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to quantify the energetic differences between these tautomers and to predict the predominant species under various conditions.[2]

The Computational Chemist's Toolkit: Methodologies for Tautomer Analysis

The accurate prediction of tautomeric equilibria necessitates a robust computational approach. The following protocol outlines a self-validating workflow grounded in established theoretical chemistry principles.

Foundational Principles: Choosing the Right Computational Level

The choice of the computational method and basis set is a critical first step that dictates the accuracy of the results.

  • Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying tautomerism in organic molecules.[2][3] The inclusion of dispersion corrections (e.g., D3) is advisable to accurately model non-covalent interactions.

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely employed for these systems.[2][3] The inclusion of diffuse functions (++) is crucial for describing the lone pairs of electrons on heteroatoms, and polarization functions (d,p) are essential for accurately representing bonding environments. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be utilized.

Step-by-Step Computational Workflow

The following is a detailed protocol for the theoretical investigation of this compound tautomers.

Step 1: Geometry Optimization

  • Objective: To find the minimum energy structure for each tautomer.

  • Procedure: Perform geometry optimizations for all possible tautomers using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Validation: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

Step 2: Energy Calculations and Relative Stabilities

  • Objective: To determine the relative energies of the tautomers in the gas phase.

  • Procedure: From the optimized geometries, calculate the single-point electronic energies. The relative energy of each tautomer is then determined with respect to the most stable tautomer.

  • Refinement: For more accurate energy rankings, it is recommended to include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.

Step 3: Simulating the Cellular Milieu: The Role of the Solvent

  • Objective: To model the effect of the solvent on the tautomeric equilibrium.

  • Procedure: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in different solvents (e.g., water, DMSO, THF).[2][3] This model treats the solvent as a continuous dielectric medium.

  • Rationale: The solvent can significantly influence the relative stabilities of tautomers by preferentially stabilizing more polar forms.[2]

workflow start Define Tautomeric Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq validation Check for Imaginary Frequencies freq->validation validation->opt Imaginary Frequencies Found gas_phase Calculate Gas-Phase Energies (with ZPVE correction) validation->gas_phase No Imaginary Frequencies solvent Incorporate Solvent Effects (e.g., PCM model) gas_phase->solvent analysis Analyze Relative Stabilities and Spectroscopic Properties solvent->analysis end Predict Predominant Tautomer analysis->end

Caption: A typical computational workflow for tautomer analysis.

Interpreting the Data: Key Insights into Tautomer Stability

Computational studies on analogous systems, such as 2-amino-6-methyl pyrimidine-4-one, provide valuable insights into the expected tautomeric preferences of this compound.[2]

Gas Phase vs. Solution

In the gas phase, the relative stability of tautomers is primarily dictated by intramolecular factors. However, in solution, the equilibrium can shift dramatically.

Tautomer FormExpected Gas Phase StabilityExpected Stability in Polar SolventsRationale
Amino-hydroxy (T1)Potentially significant due to aromaticity.Less favored.Lower dipole moment.
Amino-oxo (T2/T3)Generally more stable than imino forms.Predominantly favored. Higher dipole moment, better stabilized by polar solvents.[2]
Imino-hydroxy (T4)Less stable.Least favored.Disruption of aromaticity and less favorable charge distribution.

Table 1. Predicted relative stabilities of this compound tautomers.

The amino-oxo tautomers are expected to be significantly stabilized in polar solvents like water and DMSO due to their larger dipole moments.[2][3] This is a crucial consideration for predicting the behavior of these molecules in biological systems.

Correlating Theory with Experiment: Spectroscopic Signatures

A key aspect of validating theoretical predictions is to compare calculated spectroscopic properties with experimental data.

  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to predict the IR spectra of each tautomer. The C=O stretching frequency in the amino-oxo forms (typically around 1650-1700 cm⁻¹) and the O-H stretching frequency in the amino-hydroxy form (around 3500-3700 cm⁻¹) are particularly diagnostic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) can aid in the identification of the predominant tautomer in solution. The chemical shifts of the protons attached to nitrogen and oxygen, as well as the ring carbons, are sensitive to the tautomeric form.

Authoritative Grounding & Comprehensive References

The methodologies and insights presented in this guide are grounded in established scientific literature. The following references provide a comprehensive foundation for further exploration.

References

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-hydroxypyridine, a heterocyclic organic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, arising from the presence of both an amino and a hydroxyl group on the pyridine scaffold, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile molecule.

A critical aspect of this compound's chemistry is its existence in tautomeric forms. The equilibrium between the this compound and the 2-amino-1H-pyridin-4-one tautomers is a key determinant of its physical and chemical behavior.[1][2] In many environments, the pyridone form is the predominant species.[1] This guide will address the properties of the compound, taking into account this important tautomeric relationship.

Core Physical Properties

PropertyValueSource(s)
Appearance White to light yellow crystalline powder.[3][4]
Molecular Formula C₅H₆N₂O[3][4]
Molecular Weight 110.12 g/mol [4]
CAS Number 33631-05-9[4][5]
Melting Point 235-239 °C[3]
Boiling Point Decomposes before boiling.
pKa (conjugate acid of the amino group) ~4.8[3]

Tautomerism: A Fundamental Consideration

The physical and spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic hydroxypyridine form and the non-aromatic (but conjugated) pyridone form.

solubility_workflow start Start: Excess Solute in Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate settle Settle Undissolved Solid agitate->settle supernatant Withdraw Supernatant with Filtered Syringe settle->supernatant dilute Dilute Supernatant supernatant->dilute uv_vis UV-Vis Analysis dilute->uv_vis calculate Calculate Solubility from Calibration Curve uv_vis->calculate end End: Quantitative Solubility Value calculate->end dsc_workflow start Start: Weigh Sample (2-5 mg) seal Seal in Aluminum Pan start->seal dsc_cell Place Sample and Reference in DSC Cell seal->dsc_cell heat Heat at a Constant Rate (e.g., 10 °C/min) dsc_cell->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram record->analyze end End: Melting Point and Enthalpy of Fusion analyze->end

References

The Tautomeric Dichotomy of 2-Amino-4-hydroxypyridine: A Technical Guide to the Pyridone and Hydroxypyridine Forms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium between the pyridone and hydroxypyridine forms of 2-amino-4-hydroxypyridine. This fascinating molecular duality is of paramount importance in the fields of medicinal chemistry, materials science, and synthetic chemistry. We will delve into the fundamental principles governing this equilibrium, spectroscopic and computational methods for its characterization, and the profound implications of tautomerism on the molecule's chemical reactivity and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Two Faces of a Versatile Scaffold

This compound is a heterocyclic organic compound that stands at a chemical crossroads, existing as a dynamic equilibrium between two tautomeric forms: 2-amino-1H-pyridin-4-one (the pyridone form) and 2-amino-pyridin-4-ol (the hydroxypyridine form). This phenomenon, known as prototropic tautomerism, involves the migration of a proton and results in two distinct isomers with different structural, electronic, and, consequently, functional properties.[1][2] The position of this equilibrium is not fixed but is delicately influenced by the surrounding environment, including the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for harnessing the full potential of this compound in various applications, from the design of novel pharmaceuticals to the development of advanced materials.[2][3]

The pyridone tautomer is often the more stable form, particularly in polar solvents and in the solid state, a preference driven by factors such as aromaticity and the strength of the carbon-oxygen double bond.[3][4] This guide will provide the necessary theoretical framework and practical methodologies to investigate, characterize, and ultimately leverage the tautomeric nature of this compound.

The Pyridone-Hydroxypyridine Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a dynamic process governed by the principles of chemical thermodynamics. The relative stability of the two forms is dictated by a combination of intramolecular and intermolecular factors.

Tautomerism cluster_factors Influencing Factors Pyridone 2-Amino-1H-pyridin-4-one (Pyridone Form) Hydroxypyridine This compound (Hydroxypyridine Form) Pyridone->Hydroxypyridine Proton Transfer Solvent Solvent Polarity pH pH Temperature Temperature Substituents Substituents

Figure 1: The tautomeric equilibrium of this compound and key influencing factors.

The Role of Solvent Polarity

Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium. Polar solvents, such as water and alcohols, tend to stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.[2][5] Conversely, non-polar solvents favor the less polar hydroxypyridine form.[4] This is a critical consideration in reaction chemistry, as the choice of solvent can dictate which tautomer is the predominant reactive species.

Substituent Effects

The electronic nature of substituents on the pyridine ring can also influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the pyridone form, while electron-donating groups can shift the equilibrium towards the hydroxypyridine form.[2] The amino group at the 2-position in this compound is an electron-donating group, which modulates the electron distribution within the ring; however, the pyridone form generally remains the predominant tautomer.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the construction of the pyridine ring from acyclic precursors. A common and cost-effective method starts from ethyl acetoacetate.[2]

General Synthetic Protocol from Ethyl Acetoacetate

This protocol outlines a multi-step synthesis that is widely applicable in a laboratory setting.

Step 1: Dimerization of Ethyl Acetoacetate

  • This step is typically achieved through a base-catalyzed self-condensation.

Step 2: Ammoniation

  • The resulting intermediate is then treated with an ammonia source to introduce the amino group and facilitate ring closure.

Step 3: Chlorination and Subsequent Hydrolysis

  • This step can be a part of a sequence to arrive at the final product.

Note: The yields and specific reaction conditions can vary, and optimization is often necessary. For industrial-scale synthesis, processes that minimize steps and avoid costly reagents are preferred.[3] A patented method for a related compound, 2-amino-5-hydroxypyridine, utilizes a protection-substitution-deprotection strategy starting from a halogenated precursor, highlighting the importance of protecting group chemistry in achieving selective transformations.[3]

Spectroscopic Characterization of Tautomers

A combination of spectroscopic techniques is indispensable for the characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the pyridone and hydroxypyridine forms. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.

Expected ¹H NMR Spectral Features:

TautomerKey Proton SignalsExpected Chemical Shift Range (ppm)
Pyridone N-H proton10.0 - 13.0 (broad)
Ring protons adjacent to C=O6.0 - 7.0
Hydroxypyridine O-H proton9.0 - 12.0 (broad)
Ring protons6.5 - 8.0

Table 1: Predicted ¹H NMR chemical shift ranges for the tautomers of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the pyridone form.[1][4]

Expected IR Spectral Features:

TautomerKey Vibrational ModeExpected Wavenumber (cm⁻¹)
Pyridone C=O stretch1640 - 1680
N-H stretch3200 - 3400
Hydroxypyridine O-H stretch (broad)3200 - 3600
C=N stretch1580 - 1620

Table 2: Characteristic IR absorption bands for the tautomers of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium in solution, as the two forms exhibit different absorption maxima (λmax) due to their distinct electronic structures.[3]

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities and electronic properties of the tautomers. DFT calculations can provide insights into bond lengths, bond angles, and electron distribution, helping to rationalize the observed experimental data.[2][6][7]

DFT_Workflow cluster_Input Input Structures cluster_Calculation DFT Calculation cluster_Output Output Data Pyridone_Structure Pyridone Geometry Geometry_Optimization Geometry Optimization Pyridone_Structure->Geometry_Optimization Hydroxypyridine_Structure Hydroxypyridine Geometry Hydroxypyridine_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation Single Point Energy Frequency_Calculation->Energy_Calculation Vibrational_Frequencies Simulated IR Spectra Frequency_Calculation->Vibrational_Frequencies Relative_Energies Relative Stabilities Energy_Calculation->Relative_Energies NMR_Shifts Predicted NMR Spectra Energy_Calculation->NMR_Shifts

References

Methodological & Application

Application Notes & Protocols: 2-Amino-4-hydroxypyridine as a Cornerstone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-hydroxypyridine is a highly versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of both an amino and a hydroxyl group on an electron-deficient pyridine ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] This guide provides an in-depth exploration of this compound, covering its fundamental characteristics, synthesis, key chemical transformations, and detailed protocols for its application in the development of active pharmaceutical ingredients (APIs). The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.

Structural Characteristics and Physicochemical Properties

The utility of this compound in organic synthesis is deeply rooted in its molecular structure. The pyridine ring, containing an electronegative nitrogen atom, is electron-deficient, which significantly influences its reactivity.[1] The amino and hydroxyl substituents are electron-donating groups that modulate the electronic distribution and provide key reactive sites for further functionalization.[1]

A critical aspect of its chemistry is the pronounced tautomerism. The molecule predominantly exists in the more stable pyridone form, 2-amino-1H-pyridin-4-one , due to the aromatic character and the strong carbon-oxygen double bond.[1][3] This equilibrium is a crucial consideration in designing synthetic reactions, as the reactivity can differ between the two forms.

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33631-05-9[4]
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.11 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 235 - 239 °C[5]
Solubility Moderately soluble in water[4][5]
pKa ~4.8 (for the conjugate acid of the amino group)[5]

Synthesis of the this compound Scaffold

The industrial and laboratory-scale synthesis of this compound is well-established, with routes designed for efficiency and cost-effectiveness. One common and documented approach involves building the pyridine ring from acyclic precursors, such as β-ketoesters like ethyl acetoacetate.[3] This method avoids the use of pyridine as a starting material and allows for the direct construction of the desired substituted ring system.

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-hydroxypyridine, a versatile heterocyclic compound, is a molecule of significant interest in materials science. Its unique bifunctional nature, featuring both a nucleophilic amino group and a hydroxyl group capable of keto-enol tautomerism, combined with the rigidity of the pyridine ring, makes it an exceptional building block for a diverse range of advanced materials. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for the synthesis of high-performance polymers, coordination complexes, and functional dyes. The causality behind experimental choices is elucidated, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies for their specific research needs.

Core Principles: The Unique Chemistry of this compound

This compound (IUPAC Name: 2-amino-1H-pyridin-4-one) is a heterocyclic amine whose utility is rooted in its distinct chemical characteristics.[1][2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine scaffold provides multiple reactive sites for chemical modification.[3]

A critical aspect of its chemistry is tautomerism; it exists in equilibrium between the hydroxy form (this compound) and the more stable keto form (2-amino-1H-pyridin-4-one).[3][4] This equilibrium can be influenced by factors such as the solvent environment.[4] Furthermore, the nitrogen and oxygen atoms are excellent donor sites, making the molecule an effective chelating agent for forming stable complexes with a wide range of metal ions.[1][3][4] This chelating ability is fundamental to its application in coordination chemistry.[3][4]

Tautomerism cluster_hydroxy Hydroxy Form cluster_keto Keto Form (Predominant) Hydroxy This compound Keto 2-Amino-1H-pyridin-4-one Hydroxy->Keto Equilibrium

Application in High-Performance Polymers

The incorporation of this compound and its derivatives into polymer backbones is a strategic approach to enhance thermal stability, mechanical strength, and introduce specific functionalities.[1][2] The rigid pyridine ring imparts stiffness and raises the glass transition temperature (Tg) of the resulting polymer, while the polar groups can improve intermolecular interactions and solubility.

Protocol: Synthesis of a Pyridine-Containing Polyimide

This protocol describes the synthesis of a high-performance polyimide using a diamine monomer structurally related to this compound, namely 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP). The principle involves a two-step polycondensation reaction. The choice of a two-step process allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before being thermally converted into the final, insoluble, and highly stable polyimide.

Step 1: Synthesis of Poly(amic acid) (PAA) Precursor

  • Reagent Preparation: Ensure all glassware is oven-dried. The diamine monomer (BADBP) and the aromatic dianhydride (e.g., 6FDA) must be of high purity. The solvent, N,N-dimethylacetamide (DMAc), must be anhydrous.

  • Reaction Setup: In a 100 mL three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve an equimolar amount of BADBP in anhydrous DMAc. Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.

  • Polymerization: Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution. The gradual addition is crucial to control the reaction exotherm and prevent premature precipitation.

  • Chain Growth: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The reaction is complete when a stable, high viscosity is reached.[5]

Step 2: Thermal Imidization to Polyimide (PI)

  • Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven. Gradually heat to 80-100°C for several hours to slowly remove the bulk of the DMAc solvent. A slow heating ramp is essential to avoid bubble formation and ensure a defect-free film.

  • Curing Cycle: Subject the film to a stepwise thermal curing process under a nitrogen atmosphere:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This staged heating ensures complete conversion of the amic acid groups to imide rings, a process known as imidization, resulting in the final polyimide film.[5]

  • Cooling and Removal: After the final heating step, allow the film to cool slowly to room temperature. The resulting polyimide film can then be carefully peeled from the glass substrate.

Polymer_Synthesis_Workflow cluster_step1 Step 1: PAA Synthesis cluster_step2 Step 2: Thermal Imidization Diamine Dissolve Diamine (BADBP) in anhydrous DMAc Dianhydride Gradually Add Dianhydride (e.g., 6FDA) Diamine->Dianhydride Stir Stir at RT for 12-24h under N2 Atmosphere Dianhydride->Stir PAA Viscous Poly(amic acid) (PAA) Solution Stir->PAA Cast Cast PAA Solution onto Glass Plate PAA->Cast Process Dry Slowly Dry in Vacuum Oven (80-100°C) Cast->Dry Cure Stepwise Thermal Curing (100°C -> 200°C -> 300°C) Dry->Cure PI_Film Final Polyimide Film Cure->PI_Film

Data Presentation: Properties of Pyridine-Containing Polyimides
Polyimide IDDianhydride UsedTg (°C)Td, 10% (°C, N₂)Tensile Strength (MPa)Elongation at Break (%)
PI-16FDA26553710312.9
PI-2PMDA31551914515.2
PI-3BTDA28851111214.5
PI-4ODPA25150110813.3
PI-5BPADA23949110513.8
Data synthesized from reference[5]. Tg = Glass Transition Temperature; Td, 10% = Temperature for 10% weight loss.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The N,O-bidentate chelation capability of this compound makes it an excellent ligand for constructing coordination polymers.[4] These materials are formed by self-assembly of metal ions (nodes) and organic ligands (linkers), creating one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[6][7]

Protocol: Hydrothermal Synthesis of a 2D Coordination Polymer

This protocol is adapted from the synthesis of coordination polymers using hydroxypyridine-dicarboxylic acid ligands, which demonstrates the principles of forming extended networks with metal ions under hydrothermal conditions.[6] Hydrothermal synthesis is chosen because the high temperature and pressure can increase the solubility of reactants and facilitate the crystallization of the product.

  • Reactant Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine:

    • A functionalized derivative of this compound (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid, H₃CAM) (0.1 mmol).

    • A metal salt (e.g., Zn(NO₃)₂·6H₂O) (0.1 mmol).

    • Deionized water (10 mL).

  • Homogenization: Stir the mixture thoroughly for 30 minutes at room temperature to ensure it is well-homogenized.

  • Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160-180°C and hold for 72 hours. The slow crystallization process under these conditions is critical for forming high-quality single crystals.

  • Cooling: After the reaction period, cool the oven down to room temperature at a slow, controlled rate (e.g., 5°C/hour). Rapid cooling can lead to the formation of amorphous powder or poorly crystalline material.

  • Product Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration, wash them with deionized water and ethanol to remove any unreacted starting materials, and dry them in air.

Application in Functional Dyes & Luminescent Materials

Derivatives of 2-aminopyridine are valuable scaffolds for creating functional dyes and fluorescent probes.[8][9][10] The amino group can be readily diazotized to form azo dyes, or the entire molecule can serve as a building block for donor-acceptor chromophores, where the aminopyridine moiety acts as an electron donor. These materials have applications in sensing, bio-imaging, and nonlinear optics.[11][12]

Protocol: Synthesis of a Fluorescent 2-Amino-3-cyanopyridine Derivative

This protocol outlines a one-pot, multi-component strategy to synthesize fluorescent 2-amino-3-cyanopyridine derivatives, which are known for their favorable photophysical properties.[8] Multi-component reactions are highly efficient, as they combine several starting materials in a single step, reducing waste and simplifying the procedure.

  • Reactant Mixture: In a microwave-safe vial, combine equimolar amounts of:

    • An aldehyde (e.g., benzaldehyde).

    • Malononitrile.

    • A ketone (e.g., acetone).

    • A derivative of this compound (or a related aminopyridine).

  • Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 100 W, 80°C) for 10-15 minutes. Microwave heating accelerates the reaction rate significantly compared to conventional heating.

  • Work-up: After cooling, add cold ethanol to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent compound.

Data Presentation: Photophysical Properties of Aminopyridine Derivatives
CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)
1 Ethanol2704800.34
2 Ethanol2704800.44
5 Ethanol2704850.27
8 Ethanol2584550.02
Data represents various 2-aminopyridine derivatives from reference[10].

The results demonstrate how substitutions on the aminopyridine core can tune the fluorescent properties, including the emission wavelength and quantum efficiency.[10]

Conclusion

This compound is a powerful and versatile building block in materials science. Its inherent chemical functionalities enable the rational design of a wide array of materials, from thermally robust polymers to intricate coordination networks and photophysically active dyes. The protocols and insights provided herein serve as a foundational guide for researchers to harness the potential of this remarkable molecule in creating the next generation of advanced materials.

References

Application Note: A Comprehensive Guide to the Selective N-Alkylation of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyridone scaffolds are prevalent in medicinal chemistry, forming the core of numerous pharmacologically active agents. The N-alkylation of substituted hydroxypyridines, such as 2-amino-4-hydroxypyridine, is a fundamental transformation for creating libraries of these valuable compounds. However, the inherent tautomerism and multiple nucleophilic sites within the molecule present a significant regioselectivity challenge, often leading to mixtures of N- and O-alkylated products. This guide provides a detailed protocol for the selective N-alkylation of this compound, grounded in mechanistic principles. We will explore the causality behind experimental choices, discuss alternative methodologies, and offer troubleshooting insights to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

The Challenge of Regioselectivity: Tautomerism and Ambident Nucleophilicity

The primary obstacle in the alkylation of this compound is controlling the site of electrophilic attack. The molecule exists as a mixture of tautomers, primarily the 4-hydroxypyridine form and the more stable 4-pyridone form.[1] This equilibrium is crucial as it dictates the molecule's reactive behavior.

Upon deprotonation with a base, an ambident nucleophilic anion is generated. This anion has significant electron density on the ring nitrogen (N1), the exocyclic amino nitrogen (N2), and the oxygen atom (O4), making all three potential sites for alkylation.

Figure 1. Tautomerism and competing alkylation pathways.

Selective N1-alkylation is typically the desired outcome. The regioselectivity is governed by a delicate interplay of factors:

  • Base and Counter-ion: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. The resulting cation (Na+, K+) can coordinate with the oxygen atom, potentially sterically hindering it and favoring N-alkylation.[2]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are preferred. These solvents effectively solvate the cation, creating a more "naked" and reactive anion. This enhances the nucleophilicity of the nitrogen atom, which is generally considered "softer" than the oxygen atom according to Hard-Soft Acid-Base (HSAB) theory, favoring reaction with soft alkyl halides.

  • Alkylating Agent: The nature of the alkylating agent (R-X) is critical. More reactive halides like iodides and bromides are commonly used. Direct alkylation methods often suffer from competitive O-alkylation.[3]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

While the exocyclic 2-amino group is also nucleophilic, it is generally less reactive towards alkylation than the deprotonated ring nitrogen under basic conditions. However, overalkylation can be a concern, and in some cases, protection of the amino group may be necessary.[4]

Recommended Protocol: Selective N1-Alkylation using a Strong Base

This protocol details a robust method for the selective N1-alkylation of this compound using sodium hydride and an alkyl halide in an anhydrous polar aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥98% Purity
Sodium Hydride (NaH)60% dispersion in oilHandle with extreme care under inert atmosphere.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent Grade
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or similarStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS GradeFor work-up.
Brine (Saturated aq. NaCl)ACS GradeFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFor drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄For reaction monitoring.
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous DMF: Anhydrous solvents are required. DMF is a potential reproductive toxin; handle in a well-ventilated fume hood.

  • Alkyl Halides: Many alkylating agents are toxic and lachrymatory. Handle with care in a fume hood.

Step-by-Step Experimental Procedure

Figure 2. General workflow for N1-alkylation.
  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved or a fine suspension is formed.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The mixture may become a thicker slurry.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting material.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Trustworthiness: Validation and Troubleshooting
  • Confirmation of Structure: The regiochemistry must be confirmed unambiguously.

    • ¹H NMR: Look for the disappearance of the pyridone N-H proton signal and the appearance of new signals corresponding to the N-alkyl group (e.g., a singlet around 3.5 ppm for an N-methyl group).

    • ¹³C NMR: Compare shifts with known literature values for N-alkyl vs. O-alkyl pyridones.

    • Mass Spectrometry: Confirm the correct molecular weight for the desired product.

  • Troubleshooting Guide:

    • Low Yield / No Reaction: Ensure reagents are anhydrous. The NaH may be old or deactivated; use fresh material. The alkyl halide may be unreactive; consider switching from a chloride to a bromide or iodide.

    • Mixture of N- and O-Alkylated Products: This is the most common issue. O-alkylation suggests the reaction conditions are not optimal for N-selectivity. Try changing the base to Cs₂CO₃, which is known to promote N-alkylation.[2] Alternatively, switching to a more coordinating solvent or running the reaction at a lower temperature may improve selectivity.

    • Di-alkylation (on N1 and N2): Use of a large excess of alkylating agent or base can cause this. Reduce the equivalents of these reagents to be closer to stoichiometric (e.g., 1.05-1.1 eq).

Alternative Methodologies for N-Alkylation

While direct alkylation is common, other methods can offer advantages in terms of mildness, substrate scope, or selectivity.

MethodAlkylating AgentReagentsKey AdvantagesPotential Drawbacks
Mitsunobu Reaction AlcoholPPh₃, DIAD or DEADMild, neutral conditions; good for complex or acid/base sensitive substrates.Stoichiometric phosphine oxide byproduct can complicate purification; N/O selectivity can be an issue.[5][6]
Phase-Transfer Catalysis (PTC) Alkyl HalideK₂CO₃ or NaOH, TBAI or TBAB[7]Uses inexpensive inorganic bases; scalable; often milder than NaH/DMF.[8]Catalyst can sometimes be difficult to remove; optimization of catalyst/solvent/base is required.
Catalyst-Free Reaction OrganohalideHeat (e.g., in DMF)Operationally simple; avoids catalysts and strong bases.[9]Often requires high temperatures and an excess of the alkylating agent.[10]

Conclusion

The selective N1-alkylation of this compound is a synthetically valuable but challenging transformation due to the molecule's inherent electronic and tautomeric properties. The provided protocol, utilizing a strong base in a polar aprotic solvent, offers a reliable and field-proven method for achieving high N-selectivity. By understanding the mechanistic principles that govern regioselectivity—namely the choice of base, solvent, and alkylating agent—researchers can effectively troubleshoot and adapt this protocol for the synthesis of diverse N-alkylated 2-amino-4-pyridone derivatives, accelerating progress in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-4-pyridone Scaffold

The 2-amino-4-hydroxypyridine scaffold, which exists predominantly in its tautomeric form as 2-amino-4-pyridone, is a cornerstone in medicinal chemistry and drug development. Its structural motif is prevalent in a multitude of biologically active molecules, particularly as a hinge-binding element in various kinase inhibitors. The ability to selectively functionalize this privileged core through palladium-catalyzed cross-coupling reactions is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.

This guide provides a comprehensive overview of the key challenges and strategic considerations for engaging 2-amino-4-pyridone derivatives in palladium-catalyzed cross-coupling reactions. We will delve into the intricacies of substrate preparation, catalyst and ligand selection, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Challenges: Navigating the Reactivity of 2-Amino-4-pyridone

The inherent chemical nature of the 2-amino-4-pyridone scaffold presents a unique set of challenges in the context of palladium-catalyzed cross-coupling:

  • Tautomerism: this compound exists in equilibrium with its more stable 2-amino-4-pyridone tautomer. This influences the electronic properties of the ring and the reactivity of the N-H and amino groups.

  • Catalyst Inhibition: The presence of two nitrogen lone pairs (the endocyclic pyridone nitrogen and the exocyclic amino group) can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Protecting Group Strategy: The nucleophilicity of the amino group and the pyridone N-H can interfere with the desired cross-coupling reaction, often necessitating a well-defined protecting group strategy.

  • Regioselectivity of Halogenation: To serve as an electrophilic partner in cross-coupling, the 2-amino-4-pyridone ring must first be selectively halogenated. Controlling the position of halogenation is a critical first step.

Part 1: Substrate Preparation - Regioselective Halogenation

A crucial prerequisite for successful cross-coupling is the regioselective synthesis of a halo-2-amino-4-pyridone. Direct halogenation can lead to a mixture of products. A more controlled approach involves the strategic use of a directing group to influence the site of halogenation.

One effective strategy for achieving regioselective bromination at the C5 position of a 2-amino-4-alkylpyridine involves the formation of a 2-nitramino intermediate. This intermediate serves to deactivate the ring and sterically hinder the C3 position, thereby directing bromination to the C5 position[1].

Workflow for Regioselective Bromination:

Caption: Workflow for the regioselective C5 bromination of 2-amino-4-alkylpyridines.

Part 2: Protecting Group Strategies

To prevent unwanted side reactions and catalyst inhibition, both the 2-amino group and the pyridone N-H may require protection. The choice of protecting group is critical and must be compatible with the subsequent cross-coupling conditions and easily removable post-reaction.

  • Amino Group Protection: Common protecting groups for amines include acyl groups (e.g., acetyl, pivaloyl) or carbamates (e.g., Boc, Cbz). For cross-coupling, a robust group that can withstand the reaction conditions is necessary. The Boc group is often a suitable choice due to its stability and ease of removal under acidic conditions.

  • Pyridone N-H Protection: The pyridone nitrogen can be protected with various groups, such as benzyl (Bn), p-methoxybenzyl (PMB), or a simple methyl group. The choice depends on the desired deprotection strategy. For Suzuki couplings, which are often run under basic conditions, a stable protecting group is essential.

Part 3: Palladium-Catalyzed Cross-Coupling Protocols

The success of cross-coupling reactions on the 2-amino-4-pyridone scaffold is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-rich heteroaromatics, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound. For the coupling of a halogenated 2-amino-4-pyridone, a robust catalytic system is necessary to overcome potential catalyst inhibition.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₂ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-hydroxypyridine in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount. This compound stands out as a privileged scaffold, a highly versatile and reactive building block for the synthesis of complex fused heterocyclic systems.[1][2] Its value lies in the unique arrangement of functional groups: a nucleophilic amino group at the C2 position and a hydroxyl group at the C4 position, which predominantly exists in its more reactive pyridone tautomeric form.[1][3] This inherent bifunctionality allows for a diverse array of chemical transformations, including cyclization and multicomponent reactions, making it an ideal precursor for constructing molecular architectures of significant therapeutic interest.[4]

Fused heterocyclic systems derived from this precursor, such as pyridopyrimidines and pyridotriazines, are central to many medicinal chemistry programs.[5][6] These scaffolds are often considered bioisosteres of endogenous purines, enabling them to interact with a wide range of biological targets.[7] Consequently, their derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][7][8][9]

This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of key fused heterocyclic systems, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.

Core Reactivity and Tautomerism: The Key to Versatility

The synthetic utility of this compound is fundamentally governed by its tautomeric equilibrium. The molecule exists as a mixture of the hydroxypyridine form and the more stable pyridone form, 2-amino-1H-pyridin-4-one.[1][3] The pyridone tautomer is generally favored in most solvents and is crucial for the cyclization reactions that lead to fused systems.[3] This tautomer features a highly nucleophilic exocyclic amino group and an endocyclic amide-like structure, creating a reactive synthon for annulation reactions.

The primary reactive sites are:

  • The 2-Amino Group: A potent nucleophile, readily participating in reactions with electrophiles.[1]

  • The N1-H and C3 position: The endocyclic nitrogen and the adjacent C3 carbon can act in concert, especially in condensation reactions.

  • The C5 Position: This position on the pyridine ring can be susceptible to electrophilic substitution, allowing for further derivatization.

Caption: Tautomeric equilibrium of this compound.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles of immense interest in medicinal chemistry, largely because they are structural analogs of purines and quinazolines.[8] This structural mimicry allows them to function as potent inhibitors of various kinases, dihydrofolate reductase, and other enzymes implicated in cancer and inflammatory diseases.[8][9][10] The most direct and common approach to this scaffold from this compound is through cyclocondensation with a 1,3-dielectrophilic species, such as a β-ketoester.

Workflow: Cyclocondensation to form Pyrido[2,3-d]pyrimidines

workflow1 start Starting Materials: This compound + β-Ketoester (e.g., Ethyl Acetoacetate) step1 Reaction Setup: Combine reactants in a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether) start->step1 step2 Thermal Cyclocondensation: Heat mixture to reflux (e.g., 240-250 °C) for a specified duration (e.g., 15-30 min) step1->step2 step3 Precipitation & Isolation: Cool the reaction mixture. Add a non-polar solvent (e.g., Petroleum Ether) to precipitate the product. step2->step3 step4 Purification: Filter the solid product. Wash with solvent and recrystallize (e.g., from DMF or Acetic Acid). step3->step4 product Final Product: Substituted Pyrido[2,3-d]pyrimidin-4-one step4->product

Caption: General workflow for synthesizing Pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione

This protocol describes a classic Gould-Jacobs type reaction to form the pyridopyrimidine core.

Materials:

  • This compound

  • Ethyl acetoacetate (EAA)

  • Dowtherm A (or diphenyl ether)

  • Petroleum ether (40-60 °C)

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 0.01 mol, 1.10 g).

  • Add ethyl acetoacetate (e.g., 0.011 mol, 1.43 g, 1.1 eq).

  • Add a high-boiling solvent such as Dowtherm A (10 mL).

  • Heat the reaction mixture to reflux (approximately 240-250 °C) with stirring for 15-20 minutes. The reaction progress can be monitored by TLC.

  • Allow the mixture to cool to approximately 100 °C.

  • Carefully add petroleum ether (20-30 mL) to the warm mixture to induce precipitation of the product.

  • Continue cooling the mixture to room temperature, then place it in an ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent like DMF or glacial acetic acid to yield the pure 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione.

Data Summary: Scope of Cyclocondensation Reactions
ReagentConditionsProduct ClassTypical YieldReference
Ethyl AcetoacetateDowtherm A, 250°C2-Methyl-pyridopyrimidinoneGood[11],[12]
Diethyl MalonatePPA, 130°C2-Hydroxy-pyridopyrimidinoneModerate-GoodGeneral Method
Ethyl CyanoacetateNaOEt, EtOH, Reflux2-Amino-pyridopyrimidinoneGoodGeneral Method
Urea/ThioureaFusion, 180°C4-Amino-pyridopyrimidinone(thione)Moderate[11]

Application II: Multicomponent Reactions (MCRs) for Fused Pyrans

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step.[13][14][15] They offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds.[1] this compound can serve as a key component in MCRs, often reacting with an aldehyde and an active methylene compound (like malononitrile) to produce fused systems such as dihydropyrano[2,3-b]pyridines.

Logical Flow: One-Pot MCR for Fused Pyrans

MCR_Flow cluster_reactants Reactants r1 This compound step1 One-Pot Reaction: Combine reactants in Ethanol Add catalytic base (e.g., Piperidine) r1->step1 r2 Aromatic Aldehyde r2->step1 r3 Malononitrile r3->step1 step2 Knoevenagel Condensation: Aldehyde + Malononitrile form Arylidenemalononitrile intermediate step1->step2 Catalyst step3 Michael Addition: Pyridone attacks the intermediate step2->step3 step4 Intramolecular Cyclization & Tautomerization step3->step4 product Final Product: Fused Pyrano[2,3-b]pyridine step4->product

Caption: Logical flow of a three-component reaction.

Protocol 2: Synthesis of 2-Amino-4-aryl-7-hydroxy-1,4-dihydropyrano[2,3-b]pyridine-3-carbonitrile

This protocol provides a general method for the one-pot, three-component synthesis of fused pyranopyridines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.10 g), the chosen aromatic aldehyde (10 mmol), and malononitrile (10 mmol, 0.66 g) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature or gently heat to reflux (typically 2-4 hours). Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation is slow, place the flask in an ice bath or add a small amount of cold water.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture if necessary.

Data Summary: Scope of the Three-Component Reaction
Aldehyde (Ar-)CatalystConditionsProduct ClassTypical YieldReference
BenzaldehydePiperidineEtOH, Reflux4-Phenyl-pyranopyridineHigh[16]
4-ChlorobenzaldehydeDBUEtOH, rt4-(4-Chlorophenyl)-pyranopyridineExcellent[16]
4-MethoxybenzaldehydeEt₃NEtOH, Reflux4-(4-Methoxyphenyl)-pyranopyridineHigh[16]
4-NitrobenzaldehydePiperidineEtOH, Reflux4-(4-Nitrophenyl)-pyranopyridineHigh[16]

Conclusion and Future Outlook

This compound has unequivocally established its role as a cornerstone in the synthesis of medicinally relevant fused heterocycles. Its predictable reactivity, governed by its tautomeric nature, provides reliable pathways to diverse and complex molecular scaffolds. The protocols detailed herein for the synthesis of pyridopyrimidines and pyranopyridines represent foundational methodologies that can be readily adapted and expanded upon.

The true power of this precursor lies in its capacity for derivatization, enabling the generation of large compound libraries for high-throughput screening. By varying the 1,3-dielectrophile in cyclocondensation reactions or the components in multicomponent strategies, chemists can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will remain a critical element in the art and science of drug discovery.

References

Title: Robust and Versatile Synthesis of 2-Amino-4-hydroxypyridine Derivatives: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract: This document provides a detailed guide for the synthesis of 2-amino-4-hydroxypyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active compounds. We will explore established and reliable synthetic protocols, delving into the mechanistic underpinnings of each to empower researchers with a deep understanding of the reaction. This guide includes step-by-step experimental procedures, data tables for comparing reaction parameters, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged heterocyclic structure in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the canonical base pairing of guanine, enabling it to effectively interact with various biological targets, including enzymes and nucleic acids. This has led to its incorporation into a wide array of therapeutic agents, ranging from antiviral to anticancer drugs. A notable example is the antiviral drug favipiravir, which contains a related pyrazine carboxamide structure, highlighting the importance of such nitrogen-containing heterocycles. The synthetic accessibility and the potential for diverse functionalization of this scaffold make it a valuable building block for creating novel chemical entities with therapeutic potential.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached through several reliable methods. The most common strategies involve the condensation of a three-carbon electrophilic component with a nitrogen-containing nucleophile. The choice of starting materials often dictates the substitution pattern on the final pyridine ring. This guide will focus on two primary, well-established methods: the reaction of β-ketoesters with cyanamide and the condensation of malononitrile derivatives.

Below is a diagram illustrating the general synthetic approaches.

G cluster_0 General Synthetic Approaches Start C3 + C-N-C Building Blocks Method1 Route A: β-Ketoesters + Cyanamide Start->Method1 Method2 Route B: Malononitrile Derivatives + Reagents Start->Method2 Product This compound Derivatives Method1->Product Method2->Product

Caption: High-level overview of synthetic routes to this compound derivatives.

Protocol 1: Synthesis via Guareschi-Thorpe Condensation

One of the most classical and reliable methods for synthesizing 2-amino-4-hydroxy-6-alkylpyridines is the Guareschi-Thorpe condensation. This reaction involves the base-catalyzed condensation of a β-ketoester with cyanamide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the desired pyridone product.

Principle and Mechanism

The reaction is typically initiated by a base, such as piperidine or a sodium alkoxide, which deprotonates the α-carbon of the β-ketoester, forming an enolate. This enolate then acts as a nucleophile, attacking one of the nitrile carbons of cyanamide. A series of proton transfers and a final intramolecular cyclization via nucleophilic attack of the nitrogen onto the ester carbonyl group leads to the formation of the heterocyclic ring. Subsequent tautomerization yields the more stable 4-hydroxypyridine form.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methyl-4-pyridone

This protocol details the synthesis of 2-amino-6-methyl-4-pyridone from ethyl acetoacetate and cyanamide.

Materials:

  • Ethyl acetoacetate (reagent grade, ≥99%)

  • Cyanamide (50 wt. % solution in water)

  • Piperidine (reagent grade, ≥99%)

  • Ethanol (200 proof)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol).

  • Addition of Base: To the stirred solution, add piperidine (1.0 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The mixture will become a thick, crystalline mass. Continue heating for 1-2 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of hot water to the flask and stir until the solid dissolves.

    • Carefully neutralize the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 7. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (15 mL).

    • Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-6-methyl-4-pyridone as a white to off-white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. The typical yield is 70-80%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

G A 1. Combine Ethyl Acetoacetate & Cyanamide B 2. Add Piperidine Catalyst A->B C 3. Reflux (1-2 hours) B->C D 4. Cool & Dissolve in Hot Water C->D E 5. Neutralize with HCl (pH ~7) D->E F 6. Cool in Ice Bath E->F G 7. Filter & Wash (Water, Ether) F->G H 8. Recrystallize (from Water/Ethanol) G->H I 9. Dry & Characterize H->I

Caption: Experimental workflow for the synthesis of 2-amino-6-methyl-4-pyridone.

Data Summary

The following table summarizes representative examples of this compound derivatives synthesized via the Guareschi-Thorpe condensation.

R Group (from β-Ketoester)BaseSolventReflux Time (h)Yield (%)
MethylPiperidineNone275
EthylSodium EthoxideEthanol468
PhenylPiperidineEthanol665

Protocol 2: Synthesis from Malononitrile Derivatives

An alternative and powerful route to functionalized 2-amino-4-hydroxypyridines involves the use of malononitrile or its derivatives as the C3 component. This method allows for the introduction of a cyano group at the 3-position of the pyridine ring, which can be a useful handle for further chemical transformations.

Principle and Mechanism

This synthesis often proceeds via a Thorpe-Ziegler type cyclization. For instance, the reaction of an N-cyanoacetylurethane with a compound containing an active methylene group (like another molecule of N-cyanoacetylurethane) in the presence of a base can lead to the formation of a substituted this compound. The base facilitates the initial condensation, and subsequent intramolecular cyclization and aromatization yield the final product.

Detailed Experimental Protocol: Synthesis of 2,6-Diamino-3-cyano-4-hydroxypyridine

This protocol describes the base-catalyzed self-condensation of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) to form a highly functionalized pyridine.

Materials:

  • Malononitrile dimer (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile)

  • Sodium ethoxide (21 wt. % solution in ethanol)

  • Ethanol (absolute)

  • Acetic acid (glacial)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend malononitrile dimer (13.2 g, 0.1 mol) in absolute ethanol (150 mL).

  • Base Addition: Cool the suspension to 0-5 °C using an ice bath. Add a 21% solution of sodium ethoxide in ethanol (32.4 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4 hours. The suspension will gradually dissolve, and then a new precipitate will form.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Neutralize the mixture by adding glacial acetic acid dropwise until the pH is 6-7.

    • Collect the resulting precipitate by vacuum filtration.

  • Purification:

    • Wash the solid with cold ethanol (2 x 30 mL) and then with diethyl ether (30 mL).

    • The product is often pure enough for subsequent use. If necessary, it can be recrystallized from a large volume of water or an ethanol/water mixture.

  • Drying and Characterization: Dry the product under vacuum. The expected yield is typically high, often exceeding 85%. Confirm the structure using IR (presence of -CN and -NH₂ stretches), ¹H NMR, and elemental analysis.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanamide: Cyanamide is toxic and corrosive. Avoid contact with skin and eyes. Its aqueous solutions can be unstable and should be handled with care.

  • Piperidine: Piperidine is a flammable, toxic, and corrosive liquid. It has a strong, unpleasant odor. Handle with care and avoid inhalation of vapors.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water. It is corrosive and can cause severe burns. Handle in a dry atmosphere (e.g., under nitrogen if possible) and away from moisture.

  • Malononitrile and its Dimer: These are toxic compounds. Avoid inhalation of dust and contact with skin.

Application Note: Leveraging 2-Amino-4-hydroxypyridine for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-hydroxypyridine is a highly versatile heterocyclic building block, distinguished by its dual-functional nature containing both a nucleophilic amino group and a reactive hydroxyl group. This unique structure, combined with the inherent properties of the pyridine ring, makes it an exceptional monomer for the development of novel polymers with tailored functionalities. Its tautomeric equilibrium between the hydroxypyridine and pyridone forms further influences its reactivity and the properties of the resulting materials.[1][2] This application note provides an in-depth guide to the synthesis of advanced polymers using this compound, detailing two primary polymerization strategies: step-growth polycondensation and a synthetic route toward ring-opening polymerization. We provide detailed experimental protocols, characterization data, and an exploration of potential applications in biomedical fields and advanced materials science.[3][4]

Introduction: The Strategic Advantage of this compound in Polymer Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its ability to engage in hydrogen bonding, its chemical stability, and its versatile physicochemical properties.[4][5][6] The monomer, this compound, capitalizes on this foundation by incorporating two highly reactive functional groups, enabling its participation in a variety of polymerization reactions.

  • Amino Group (C2-position): Acts as a potent nucleophile, ideal for forming amide bonds in polyamides or participating in addition reactions.[2]

  • Hydroxyl Group (C4-position): Can be engaged in esterification to form polyesters or etherification reactions. Its reactivity is modulated by the tautomeric equilibrium with the more stable 2-amino-1H-pyridin-4-one form.[1][2]

This dual functionality allows it to act as an A-B type monomer or to be combined with complementary A-A or B-B monomers, leading to a diverse range of polymer architectures. The resulting polymers, which incorporate the pyridine moiety into their backbone, are projected to exhibit enhanced thermal stability, unique solubility profiles, and potential for biological activity or as stimuli-responsive materials.[3][7]

Polymerization Strategies and Protocols

The choice of polymerization strategy is critical and depends on the desired polymer architecture and properties. Here, we detail two robust methods.

Strategy 1: Step-Growth Polymerization via Polycondensation

Step-growth polymerization is a powerful technique for synthesizing polymers from bifunctional or multifunctional monomers.[8][9] In this protocol, this compound is reacted with a diacyl chloride (an A-A monomer) to form a polyamide-co-polyester. The high reactivity of the acyl chloride allows the reaction to proceed at lower temperatures, preserving the integrity of the monomer.

G cluster_prep Monomer Preparation & Setup cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer Dissolve this compound in NMP/Pyridine Addition Slowly Add Adipoyl Chloride Solution to Monomer Solution Monomer->Addition AcylCl Dissolve Adipoyl Chloride in NMP AcylCl->Addition Setup Assemble Reactor under N2 Cool to 0°C Setup->Monomer React0C Stir at 0°C for 2 hours Addition->React0C ReactRT Warm to Room Temperature Stir for 24 hours React0C->ReactRT Precipitate Pour Reaction Mixture into Methanol ReactRT->Precipitate Filter Collect Precipitate by Vacuum Filtration Precipitate->Filter Wash Wash Polymer with H2O and Methanol Filter->Wash Dry Dry Polymer under Vacuum at 60°C Wash->Dry

Caption: Workflow for step-growth polymerization.

Materials:

  • This compound (1.10 g, 10 mmol)

  • Adipoyl chloride (1.83 g, 10 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

  • Pyridine, anhydrous (2 mL, as acid scavenger)

  • Methanol (500 mL)

  • Deionized water

Procedure:

  • Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In the flask, dissolve this compound in 20 mL of anhydrous NMP and 2 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive adipoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards polymer formation.[10][11]

  • Initiator Preparation: In a separate dry flask, dissolve adipoyl chloride in 20 mL of anhydrous NMP. Transfer this solution to the dropping funnel.

  • Polymerization: Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30 minutes, maintaining the temperature at 0°C.

    • Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent side reactions, which helps in achieving a higher molecular weight and a narrower molecular weight distribution.[9]

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Polymer Isolation: Pour the viscous reaction mixture slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

    • Causality: The polymer is insoluble in methanol, leading to its precipitation, while unreacted monomers and oligomers remain in the solution, effecting a preliminary purification.

  • Purification: Collect the polymer by vacuum filtration. Wash the collected solid thoroughly with deionized water (3 x 100 mL) to remove any salts (pyridinium hydrochloride) and then with methanol (2 x 50 mL) to remove residual NMP.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

Strategy 2: Ring-Opening Polymerization (ROP) via a Cyclic Monomer Intermediate

Ring-opening polymerization offers excellent control over polymer molecular weight and architecture.[12] Since this compound is not itself a cyclic monomer, this strategy requires a two-part approach: first, the synthesis of a suitable cyclic derivative, followed by its polymerization. Here we propose the synthesis of a pyridyl-morpholinedione derivative, a class of monomer known to undergo ROP.[12]

G cluster_synthesis Part A: Monomer Synthesis cluster_rop Part B: Polymerization M1 This compound + 2-Bromopropionyl bromide M2 Intermediate Formation M1->M2 M3 Intramolecular Cyclization (Base-mediated) M2->M3 M4 Cyclic Pyridyl-Morpholinedione Monomer M3->M4 R1 Monomer + Initiator (e.g., Y-alkoxide) M4->R1 Purified Monomer R2 Coordination-Insertion Mechanism R1->R2 R3 Chain Propagation R2->R3 R4 Termination & Polymer Isolation R3->R4

Caption: Two-part strategy for ROP of a this compound derivative.

(Note: This is a proposed synthetic route requiring experimental validation.)

Materials:

  • This compound (1.10 g, 10 mmol)

  • 2-Bromopropionyl bromide (2.37 g, 11 mmol)

  • Triethylamine (TEA) (3.5 mL, 25 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Sodium bicarbonate solution, saturated

Procedure:

  • Acylation: Dissolve this compound and 1.4 mL (10 mmol) of TEA in 50 mL of anhydrous DCM and cool to 0°C. Slowly add a solution of 2-bromopropionyl bromide in 20 mL of DCM. Stir at 0°C for 1 hour and then at room temperature for 4 hours.

    • Causality: This step forms an amide bond with the amino group and an ester bond with the hydroxyl group, creating the open-chain precursor for cyclization.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in 50 mL of anhydrous DCM. Add 2.1 mL (15 mmol) of TEA. Heat the mixture to reflux and stir for 12 hours.

    • Causality: The excess base promotes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromine atom, leading to ring closure and formation of the desired morpholinedione structure.

  • Purification: After cooling, wash the mixture, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure cyclic monomer.

Materials:

  • Purified cyclic pyridyl-morpholinedione monomer (1.0 g, ~5 mmol)

  • Yttrium isopropoxide [Y(O-iPr)₃] initiator (or other suitable catalyst)

  • Toluene, anhydrous (10 mL)

Procedure:

  • Setup: In a glovebox, add the cyclic monomer and anhydrous toluene to a dried Schlenk flask.

  • Initiation: In a separate vial, prepare a stock solution of the yttrium initiator in toluene. Add the required amount of initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

    • Causality: The polymerization proceeds via a coordination-insertion mechanism, where the monomer coordinates to the metal center before the ring is opened by the alkoxide group. The monomer-to-initiator ratio is the primary means of controlling the final molecular weight.[12]

  • Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for monomer consumption.

  • Termination & Isolation: Cool the reaction to room temperature and quench by adding a few drops of acidified methanol. Precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.

  • Purification & Drying: Collect the polymer by filtration and dry under vacuum at 50°C.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers. The following table presents expected data for the polyamide-co-polyester synthesized in Protocol 2.1.

ParameterTechniqueExpected ResultRationale
Structure Confirmation FTIRPeaks at ~3300 cm⁻¹ (N-H stretch), ~1735 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O amide), ~1580 cm⁻¹ (pyridine ring)Confirms the formation of both amide and ester linkages and the incorporation of the pyridine monomer.
Structure Elucidation ¹H NMR (in DMSO-d₆)Aromatic protons from pyridine ring (7-8 ppm), broad N-H proton peak (~9-10 ppm), aliphatic protons from adipoyl chain (~1.5-2.5 ppm)Provides detailed structural information and confirms monomer incorporation.
Molecular Weight GPC (DMF w/ LiBr)Mₙ: 15,000-25,000 g/mol ; PDI: 1.8-2.2Determines the average molecular weight and distribution, which is typically broader for step-growth polymerization.[9]
Thermal Stability TGA (under N₂)Td₅ (5% weight loss) > 300°CIndicates high thermal stability, a common feature of aromatic polyamides and polymers with heterocyclic units.[3]
Thermal Transitions DSCT₉ > 150°CDetermines the glass transition temperature, providing insight into the polymer's amorphous/crystalline nature.

Potential Applications

The unique combination of a polyamide/polyester backbone with a functional pyridine moiety opens up a wide range of advanced applications.

  • Biomedical Drug Delivery: The pyridine nitrogen can be protonated at physiological pH, making the polymer water-soluble and suitable for creating micelles or nanoparticles for encapsulating hydrophobic drugs.[13] The pyridine ring can also interact with biological targets, and the backbone is potentially biodegradable.[5][6]

  • Antimicrobial Surfaces: Polymers containing pyridine or pyridinium moieties have demonstrated significant antimicrobial properties.[14][15] The synthesized polymers could be used as coatings for medical devices or surfaces to prevent biofilm formation.

  • Metal Ion Sequestration: The nitrogen atom in the pyridine ring is an effective ligand for metal ions.[3] These polymers could be developed into membranes or resins for environmental remediation, specifically for the removal of heavy metal ions from water.

  • High-Performance Materials: The rigid heterocyclic ring structure is known to enhance the thermal and mechanical properties of polymers, making them suitable for applications requiring high-performance characteristics.[3][16]

Conclusion

This compound is a compelling monomer for creating a new generation of functional polymers. The protocols detailed herein for step-growth and ring-opening polymerization provide robust and adaptable frameworks for synthesis. The resulting polymers, featuring a pyridine-functionalized backbone, hold considerable promise for innovation in diverse fields, from smart drug delivery systems to high-stability materials. The inherent reactivity of the monomer invites further exploration into various polymer architectures and functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. This compound is a critical heterocyclic intermediate in the synthesis of a wide array of molecules with applications in pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis, while achievable through several routes, presents unique challenges including yield optimization, impurity control, and managing the compound's inherent tautomerism.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Section 1: Fundamental Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for a successful synthesis.

Q1: What are the primary synthetic routes for this compound?

There are several established pathways, each with distinct advantages and challenges:

  • From Pyridine Precursors: Traditional methods often involve multi-step syntheses starting from substituted pyridines. A common approach is the hydroxylation and amination of 4-chloropyridine under controlled alkaline conditions.[3][4]

  • From Acyclic Precursors (Ring Formation): Building the pyridine ring from acyclic starting materials is a powerful strategy. One documented method begins with a β-ketoester, such as ethyl acetoacetate, and proceeds through a sequence of dimerization, ammoniation, and chlorination.[1]

  • Ring Expansion Reactions: Furan derivatives can serve as precursors for the pyridine ring. For instance, 2-(4-methylfuran) ethyl formate has been used as a starting material in a process involving ring expansion, hydroxyl chlorination, and dechlorination to yield the desired product.[5]

  • Diazotization of Aminopyridines: The synthesis can be achieved using 4-aminopyridine as a starting material, which undergoes diazotization followed by hydrolysis and neutralization to yield 4-hydroxypyridine.[4] Subsequent amination would be required to arrive at the final product.

Q2: What is tautomerism, and how does it impact the synthesis and purification of this compound?

This is a critical concept for this molecule. This compound exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one .[1][3] The position of this equilibrium is highly sensitive to the solvent environment.[3]

  • Chemical Implications: The pyridone tautomer is often the predominant form, especially in polar solvents, due to its aromatic character and strong carbon-oxygen double bond.[1][3] This tautomerism dictates the molecule's reactivity. For example, reactions targeting the hydroxyl group may be sluggish if the equilibrium strongly favors the pyridone form.

  • Purification & Analysis: The presence of two forms can complicate purification and analysis. It may lead to broadened peaks in NMR spectra or multiple spots on a TLC plate if the interconversion is slow on the timescale of the analysis. Understanding the solvent's effect on this equilibrium is key to developing robust purification protocols.

Caption: Tautomeric equilibrium of this compound.

Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A multi-technique approach is essential for robust process control:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows for accurate determination of conversion, yield, and the impurity profile. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the final product and key intermediates. It can also help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown byproducts.

Section 2: Troubleshooting Guide

This guide addresses common experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low (<30%). What are the potential causes, and how can I systematically troubleshoot this?

Low yield is a frequent issue stemming from several root causes. A systematic approach, as outlined in the workflow below, is the most effective way to diagnose the problem.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Begin Troubleshooting Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Sol_Purity Verify purity (NMR, HPLC). Use fresh, high-purity reagents. Check_Reagents->Sol_Purity Check_Atmosphere 3. Evaluate Reaction Atmosphere Check_Conditions->Check_Atmosphere Conditions OK Sol_Conditions Optimize Temperature, Time, & Pressure. Ensure proper mixing. Check_Conditions->Sol_Conditions Check_Catalyst 4. Assess Catalyst Activity (if applicable) Check_Atmosphere->Check_Catalyst Atmosphere OK Sol_Atmosphere Product may be oxygen-sensitive. Use an inert atmosphere (N₂ or Ar). Check_Atmosphere->Sol_Atmosphere Sol_Catalyst Use fresh catalyst. Ensure proper handling and activation. Check_Catalyst->Sol_Catalyst End Yield Improved Check_Catalyst->End All Factors Optimized

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality & Solutions:

  • Poor Starting Material Quality: This is the most common culprit. Verify the purity of your precursors using appropriate analytical techniques before starting the reaction.[6]

  • Suboptimal Reaction Conditions: The synthesis can be sensitive to temperature, pressure, and reaction time.

    • Temperature: If the reaction is endothermic, insufficient temperature will lead to low conversion. Conversely, excessive heat can cause degradation of starting materials or products. Perform small-scale experiments to screen a range of temperatures.

    • Pressure: For reactions involving gases like ammonia or hydrogen, ensure your vessel is properly sealed to maintain the required pressure.[6]

  • Oxidative Degradation: The product, containing both amino and hydroxyl groups, can be susceptible to oxidation. Using an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent this side reaction.[3]

  • Catalyst Deactivation: In catalytic pathways (e.g., using Pd/C for dehalogenation), the catalyst may be poisoned by impurities or may simply have low activity. Always use a fresh, high-quality catalyst.[6]

Issue 2: Significant Impurity Formation

Q: My crude product analysis (HPLC/NMR) shows several significant impurities. What are the likely side products, and how can I minimize them?

Impurity formation is a major hurdle. Common impurities arise from:

  • Solvent-Derived Byproducts: High-boiling point polar aprotic solvents like Dimethylformamide (DMF) can decompose at elevated temperatures. For example, DMF pyrolysis can generate dimethylamine, which can react with intermediates to form impurities.[7] Consider using a more stable solvent or lowering the reaction temperature if possible.

  • Incomplete Reactions: Unreacted starting materials are a common "impurity." If a starting material is present, refer to the "Low Yield" section to drive the reaction to completion.

  • Over-reaction or Di-substitution: In amination reactions, it's possible to introduce more than one amino group, leading to byproducts like diamino-pyridines which can be difficult to separate.[5] To mitigate this, use a controlled stoichiometry of the aminating agent and consider adding it slowly to the reaction mixture.

  • Hydrolysis of Intermediates: If using halogenated pyridine precursors, premature hydrolysis can lead to the formation of di-hydroxy pyridine byproducts. Ensure your reaction is anhydrous until the desired workup step.

Issue 3: Product Isolation & Purification Challenges

Q: I'm struggling to isolate the product after the reaction. The workup is messy, and purification by column chromatography gives poor recovery. What are better strategies?

The amphoteric nature and high polarity of this compound can complicate its isolation.

  • Problem: Emulsion during Extraction: Emulsions are common during aqueous workup.[6] To break them, add a saturated brine (NaCl solution) wash after the extraction.

  • Problem: Product is too Water-Soluble: Due to its polar functional groups, the product may have significant solubility in water, leading to poor recovery in organic solvents.[8]

    • Solution 1: pH Adjustment: Carefully adjust the pH of the aqueous layer. At its isoelectric point, the molecule will have minimum water solubility and may precipitate. You can then collect it by filtration.

    • Solution 2: Salification/Extraction: A robust method involves converting the product into a salt to manipulate its solubility.[5] For example, acidify the aqueous solution with HCl (pH 2-3) to protonate the amino group, making it highly water-soluble. Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a neutral or slightly alkaline pH, which will deprotonate the salt and often cause the pure product to precipitate.[5]

  • Alternative to Chromatography: Recrystallization: Column chromatography can be cumbersome for this polar compound. Recrystallization is often a more effective and scalable purification technique. Common solvent systems include ethanol-water mixtures or dimethylformamide (DMF) followed by cooling.[3][9]

Section 3: Optimized Reaction Conditions & Protocols

While optimal conditions are substrate-dependent, the following table summarizes generally effective parameters gathered from various synthetic approaches.

ParameterRecommended Range/ConditionRationale & Key Considerations
Temperature 100 - 180 °CMany ring-forming and amination reactions require significant thermal energy.[5][6] Monitor for degradation at higher temperatures.
Pressure 1 - 20 atmNecessary for reactions involving gaseous reagents like ammonia or hydrogen.[6] Requires use of a sealed autoclave.
pH (Workup) Acidic (2-3) then Basic (8-9)Crucial for purification. Acidic wash removes non-polar impurities; basification precipitates the product.[3][5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich aromatic ring and functional groups.[3]
Solvent DMF, Ethanol, WaterSolvent choice depends heavily on the specific reaction route and influences tautomeric equilibrium.[1][3][5]
Catalyst Pd/C, Copper powder, Lewis AcidsCatalyst choice is specific to the transformation (e.g., Pd/C for dehalogenation, Cu for dechlorination).[3][5][10]
Experimental Protocol: Synthesis via Furan Ring Expansion & Purification

This protocol is a representative example adapted from patent literature and general chemical principles. It should be optimized for your specific laboratory conditions.[5]

Synthesis_Workflow Start Furan Derivative + Formamide Step1 Ring Expansion (Reflux, NH₃) Start->Step1 Step2 Acidic Workup (pH 2, HCl) Step1->Step2 Step3 Extraction (Remove Organics) Step2->Step3 Step4 Basic Workup (pH 9, NaOH) Step3->Step4 Step5 Precipitation & Filtration Step4->Step5 End Crude Product Step5->End

Caption: General workflow for synthesis and workup.

Step 1: Ring Expansion

  • In a round-bottom flask equipped with a reflux condenser, dissolve the furan precursor (e.g., ethyl 2-(4-methylfuran) formate) in dimethylformamide (DMF).

  • Add formamide and a water-removing agent (e.g., anhydrous sodium sulfate).

  • Introduce ammonia gas while heating the mixture to reflux (approx. 150-160 °C).

  • Maintain reflux for 24 hours. Monitor the reaction by TLC.

Step 2: Workup and Purification

  • After cooling the reaction mixture to room temperature, add dilute hydrochloric acid to adjust the pH to ~2.[5]

  • Transfer the acidic mixture to a separatory funnel and extract with ethyl acetate or diethyl ether to remove non-polar impurities. Discard the organic phase.

  • To the remaining aqueous phase, slowly add a sodium hydroxide solution to adjust the pH to ~9.

  • The product, this compound, should precipitate as a solid as the solution becomes basic.

  • Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to obtain the crude product.

Step 3: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol or a hot ethanol/water mixture.

  • If the solution has color, a small amount of activated carbon can be added and the hot solution filtered to decolorize it.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and dry thoroughly.

References

Technical Support Center: Synthesis of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the common challenges and side product formations encountered during key synthetic procedures. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

I. Synthesis via β-Ketoester Condensation (Hantzsch/Guareschi-Thorpe Type Reactions)

This classical approach involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a nitrogen source like ammonia or ammonium acetate. While robust, this pathway is susceptible to several side reactions if not properly controlled.

Troubleshooting & FAQs

Question 1: My reaction yields a significant amount of a non-aromatic intermediate, and the final product yield is low after oxidation. What is happening?

Answer: You are likely isolating the 1,4-dihydropyridine intermediate. The Hantzsch and related syntheses first form a dihydropyridine ring, which must be oxidized to the final aromatic pyridine.[1][2]

  • Causality: The initial condensation reaction between the β-ketoester, an aldehyde (or another ketoester), and ammonia forms a stable 1,4-dihydropyridine (1,4-DHP) derivative.[1][2] This intermediate requires a subsequent oxidation step to achieve the aromaticity of the pyridine ring. Incomplete oxidation is a common reason for low yields of the desired pyridine.

  • Troubleshooting Protocol:

    • Isolate and Characterize the Intermediate: Confirm the presence of the 1,4-DHP by techniques such as ¹H NMR, which will show characteristic signals for the protons on the saturated carbons of the dihydropyridine ring.

    • Optimize the Oxidation Step:

      • Common Oxidants: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, or ferric chloride.[2]

      • Milder Conditions: For sensitive substrates, milder oxidation conditions can be employed, such as using iodine in refluxing methanol or photochemical methods.[2]

      • Reaction Monitoring: Monitor the oxidation reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion to the aromatic product.

Question 2: I am observing an isomeric byproduct that is difficult to separate from my target this compound. What could it be?

Answer: It is possible you are forming the 1,2-dihydropyridine isomer during the initial cyclization, which upon oxidation would lead to a different pyridine derivative. Adjusting reaction conditions can favor the formation of the desired 1,4-DHP.[1]

  • Causality: The cyclization step can proceed through different pathways, and factors like solvent polarity and temperature can influence the regioselectivity, sometimes leading to the formation of the less common 1,2-dihydropyridine.

  • Preventative Measures:

    • Solvent Choice: The use of protic solvents like ethanol or water generally favors the formation of the 1,4-dihydropyridine.

    • Temperature Control: Running the reaction at the recommended temperature is crucial. Deviations can alter the reaction pathway.

Question 3: My reaction with a sterically hindered β-ketoester is giving an unexpected cyclized product, not the expected pyridine. Why is this happening?

Answer: Steric hindrance from bulky substituents on your starting materials can prevent the typical Hantzsch condensation pathway. This can lead to alternative cyclizations and the formation of unexpected side products.

  • Causality: The presence of bulky groups can disfavor the necessary Michael addition step in the Hantzsch mechanism, allowing for alternative intramolecular reactions to occur.

  • Troubleshooting Protocol:

    • Structural Elucidation: Fully characterize the unexpected product using spectroscopic methods (NMR, MS, IR) to understand the alternative reaction pathway.

    • Re-evaluate Starting Materials: If possible, consider using less sterically hindered starting materials.

    • Modify Reaction Conditions: Experiment with different catalysts or solvents that may better accommodate the sterically demanding substrates.

Reaction Pathway: Hantzsch-type Synthesis and Side Products

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions Start β-Ketoester + NH3 Enamine Enamine Intermediate Start->Enamine Condensation DHP 1,4-Dihydropyridine Enamine->DHP Michael Addition & Cyclization Side_DHP 1,2-Dihydropyridine Enamine->Side_DHP Alternative Cyclization Side_Cyclization Alternative Cyclization Product (with hindered substrates) Enamine->Side_Cyclization Steric Hindrance Product This compound DHP->Product Oxidation

Caption: Hantzsch-type synthesis pathway and potential side reactions.

II. Synthesis from Malononitrile and its Derivatives

Multicomponent reactions involving malononitrile are a powerful tool for constructing highly functionalized pyridines. However, the high reactivity of malononitrile can also be a source of side products.

Troubleshooting & FAQs

Question 1: My reaction is producing a significant amount of a white solid that is not my desired product, especially when using a strong base. What is this byproduct?

Answer: You are likely observing the self-condensation or dimerization of malononitrile, which forms 2-aminopropene-1,1,3-tricarbonitrile.[3]

  • Causality: Malononitrile has highly acidic methylene protons. In the presence of a base, it can deprotonate and the resulting carbanion can attack another molecule of malononitrile, leading to dimerization.

  • Preventative Measures:

    • Control Stoichiometry: Use the correct stoichiometric amounts of your reactants. An excess of malononitrile can increase the likelihood of self-condensation.

    • Order of Addition: Add the malononitrile slowly to the reaction mixture containing the other components to ensure it reacts as intended rather than with itself.

    • Base Selection: Use a milder base or control the amount of base used to minimize the deprotonation of malononitrile that leads to dimerization.

Question 2: I am using a malononitrile dimer in my synthesis and obtaining a mixture of heterocyclic products. How can I control the selectivity?

Answer: The reaction of malononitrile dimer with certain reagents, like isothiocyanates, can lead to different heterocyclic ring systems (e.g., pyridines or thiopyrans) depending on the reaction conditions.[4]

  • Causality: The malononitrile dimer is a versatile building block with multiple reactive sites. The reaction pathway can be sensitive to factors such as the solvent, base, and temperature, leading to different cyclization outcomes.

  • Troubleshooting Protocol:

    • Strict Adherence to Protocol: Follow the established literature procedures for the desired product carefully, paying close attention to the specified solvent, base, and temperature.

    • Systematic Variation: If you are developing a new method, systematically vary one reaction parameter at a time (e.g., solvent polarity, base strength) and analyze the product distribution to identify the optimal conditions for your desired product.

Reaction Pathway: Malononitrile Reactivity

Malononitrile_Reactivity cluster_main Desired Reaction cluster_side Side Reaction Malononitrile Malononitrile Product Substituted Pyridine Malononitrile->Product Dimer Malononitrile Dimer Malononitrile->Dimer Self-condensation (Base) Other_Reactants Other Reactants Other_Reactants->Product Malononitrile_2 Malononitrile Malononitrile_2->Dimer

Caption: Desired reaction of malononitrile versus its self-condensation.

III. Synthesis from Substituted Pyridines

This approach often starts with a pre-formed pyridine ring bearing leaving groups (e.g., chloro, nitro) that are subsequently converted to the amino and hydroxyl functionalities.

Troubleshooting & FAQs

Question 1: In my synthesis starting from 4-chloropyridine, I am getting a significant amount of 4-hydroxypyridine as a byproduct. How can I avoid this?

Answer: The formation of 4-hydroxypyridine is due to the hydrolysis of the chloro group. This is a common side reaction, especially in the presence of water and at elevated temperatures.[5][6]

  • Causality: The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxypyridine.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.

Question 2: My reaction mixture from the amination of 4-chloropyridine is forming a polymeric material that is difficult to handle. What is causing this?

Answer: 4-Chloropyridine can undergo polymerization, especially in the absence of a strong nucleophile or under certain conditions. The resulting pyridyl-4-chloropyridinium chlorides can further react and hydrolyze to form complex mixtures.[5][6]

  • Causality: The nitrogen of one 4-chloropyridine molecule can act as a nucleophile, attacking the 4-position of another molecule, leading to a chain of pyridinium units.

  • Preventative Measures:

    • Controlled Addition: Add the 4-chloropyridine slowly to the solution of the aminating agent to ensure it reacts with the intended nucleophile rather than itself.

    • Sufficient Nucleophile: Use an adequate concentration of the primary aminating agent.

Question 3: The reduction of my nitropyridine precursor is incomplete or is producing side products. How can I improve this step?

Answer: The reduction of a nitro group to an amino group can sometimes be challenging. Incomplete reduction will leave starting material, while over-reduction or side reactions can occur depending on the reducing agent and other functional groups present in the molecule.

  • Causality: The choice of reducing agent and reaction conditions is critical for the selective and complete reduction of the nitro group. Some reducing agents can also affect other functional groups on the pyridine ring.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). The choice depends on the other functional groups present.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion without the formation of byproducts.

    • pH Control: The pH of the reaction mixture can be crucial, especially for metal/acid reductions.

Summary of Key Data

Synthetic RouteCommon Side ProductsKey Preventative Measures
β-Ketoester Condensation 1,4-Dihydropyridine, 1,2-DihydropyridineComplete oxidation, control of reaction conditions (solvent, temperature)
Malononitrile-based Malononitrile dimer, isomeric heterocyclesControl of stoichiometry and base, slow addition of malononitrile
From 4-Chloropyridine 4-Hydroxypyridine, Polymeric materialsAnhydrous conditions, controlled addition of 4-chloropyridine
From Nitropyridine Incompletely reduced intermediatesAppropriate choice of reducing agent, reaction monitoring

References

Technical Support Center: Optimizing 2-Amino-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you improve reaction yields, enhance product purity, and streamline your workflow.

Introduction: The Challenge of Synthesizing this compound

This compound is a vital heterocyclic building block in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, however, is often plagued by challenges such as low yields, the formation of persistent impurities, and difficult purification, which can significantly increase production costs.[3] A critical aspect of its chemistry is the tautomeric equilibrium between the this compound (enol) form and the 2-amino-1H-pyridin-4-one (keto) form.[1][4][5] The predominance of the pyridone tautomer in most solvents influences the compound's reactivity and physical properties, which must be considered for successful synthesis and purification.[5][6][7]

This guide addresses these issues through a series of troubleshooting questions and detailed procedural outlines.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue, often resulting from a combination of factors including incomplete reactions, suboptimal conditions, or side reactions.[8] A systematic approach is crucial for diagnosis.

Causality & Explanation: The synthesis of the pyridine ring or the functionalization of a pre-existing ring involves sensitive intermediates and equilibria.[4][9] For instance, in syntheses starting from acyclic precursors like 1,3-dicarbonyl compounds and an ammonia source, inefficient cyclization or competing side reactions are common culprits.[9][10] Reaction parameters such as temperature, pH, and reaction time must be carefully controlled to favor the desired product formation.[4]

Troubleshooting Workflow:

G start Low Yield Reported reagent 1. Verify Reagent Purity & Stoichiometry start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagents OK atmosphere 3. Control Reaction Atmosphere conditions->atmosphere Conditions Optimized analysis 4. Analyze Byproducts atmosphere->analysis Atmosphere Controlled purification 5. Refine Purification Method analysis->purification Byproducts Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Recommended Actions:

  • Reagent Quality and Stoichiometry:

    • Verify Purity: Use fresh, high-purity starting materials. For example, in syntheses involving β-ketoesters or diketene, their quality is paramount.[1]

    • Molar Ratios: Ensure precise molar ratios. In ammoniation steps, for instance, a 3:1 molar ratio of ammonia to the ester precursor is often recommended to drive the reaction to completion.[1]

  • Reaction Condition Optimization:

    • Temperature Control: Gradually increase the reaction temperature. Some cyclization reactions require elevated temperatures (e.g., 150-180°C) to proceed efficiently, sometimes under pressure in an autoclave.[8][11]

    • pH Adjustment: The pH can be critical, especially during workup. Adjusting the pH to 2 with dilute HCl can facilitate the extraction of certain intermediates.[4][12]

    • Catalyst Choice: If using a catalyst (e.g., palladium on carbon for hydrogenation or dehalogenation), ensure it is fresh and not deactivated.[4][8] For multi-component reactions, various Lewis acid catalysts can be assessed to find one that provides high yields.[10]

  • Inert Atmosphere: The product can be susceptible to oxidation. Conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent the formation of oxidized byproducts.[4]

Q2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation often arises from the high reactivity of the starting materials and intermediates, leading to side reactions like dimerization or non-selective functionalization.

Causality & Explanation: In multi-step syntheses, such as those starting from substituted halopyridines, protecting reactive functional groups is a key strategy to achieve selective transformations.[4] For example, protecting the amino group before performing other reactions on the pyridine ring can prevent unwanted side reactions at the nitrogen atom.[13]

Recommended Actions:

  • Protecting Groups: Employ a protection-substitution-deprotection sequence. For a related compound, 2-amino-5-hydroxypyridine, the amino group of the starting 2-amino-5-bromopyridine is first protected to ensure that subsequent reactions occur at the desired position.[4][13]

  • Control of Reagent Addition: Add reactive reagents (e.g., strong bases or acids) slowly and at a controlled temperature to minimize localized concentration spikes that can promote side reactions.

  • Solvent Selection: The choice of solvent can influence selectivity by altering the solubility and reactivity of intermediates. Experiment with solvents of different polarities.

ParameterRecommended AdjustmentRationale
Temperature Lower the temperature initially; increase gradually if the reaction does not proceed.Reduces the rate of competing side reactions, which often have higher activation energies.
Reaction Time Monitor the reaction (e.g., by TLC/LC-MS) and quench it once the starting material is consumed.Prevents the desired product from degrading or converting into further byproducts over extended periods.
Catalyst Loading Optimize catalyst loading. Start with a lower concentration (e.g., 5 mol%) and increase if necessary.Excess catalyst can sometimes promote undesired side reactions.[10]
Mixing Ensure vigorous and efficient stirring.Prevents localized heating and concentration gradients, ensuring a homogeneous reaction environment.[8]
Q3: The purification of my final product is challenging, leading to material loss. What are the best practices?

Purification is complicated by the product's physical properties and its tautomeric nature. The pyridone form is more polar and has different solubility characteristics than the hydroxypyridine form.[6]

Causality & Explanation: The product's moderate solubility in water and some organic solvents can make extraction and recrystallization inefficient.[2] Co-crystallization with impurities is also a common issue.[8] A multi-step purification process is often necessary to achieve high purity.

Recommended Actions:

  • Acid-Base Extraction:

    • Leverage the amphoteric nature of the compound.[2] Dissolve the crude product in a dilute acidic solution (e.g., dilute HCl, pH 2-3) to protonate the amino group and form a water-soluble salt.[12]

    • Wash the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) to remove non-basic impurities.[12]

    • Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the purified product.[12]

  • Recrystallization:

    • This is a highly effective method for final purification.[4]

    • Solvent System: An ethanol-water mixture is commonly used.[4] The optimal ratio will depend on the impurity profile.

    • Decolorization: If the product is colored, adding activated carbon to the hot solution before filtration can remove colored impurities.[12]

  • Column Chromatography: While less ideal for large-scale industrial processes, column chromatography can be used for laboratory-scale purification to obtain a highly pure product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

Several synthetic pathways exist, typically starting from either acyclic precursors or pre-formed pyridine rings.

  • From Acyclic Precursors: A common method involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9] Another approach starts with a β-ketoester like ethyl acetoacetate, which undergoes dimerization, ammoniation, and chlorination.[1]

  • From Pyridine Precursors: This often involves the functionalization of a substituted pyridine. For example, starting with 4-chloropyridine and performing hydroxylation and amination under controlled conditions.[4] Another route involves the diazotization of 4-aminopyridine, followed by hydrolysis.[14]

  • From Citrazinic Acid: Citrazinic acid (2,6-Dihydroxypyridine-4-carboxylic acid) can serve as a precursor for substituted pyridines.[15][16]

Q2: How does tautomerism affect this compound's synthesis and handling?

The tautomeric equilibrium between the hydroxy and pyridone forms is a defining characteristic of this compound.

Caption: Tautomeric equilibrium of this compound.

  • Influence of Solvent: The position of the equilibrium is highly sensitive to the solvent.[4] Polar solvents like water and alcohols favor the more polar pyridone (keto) form, while non-polar solvents favor the less polar hydroxypyridine (enol) form.[1][6][7] This is critical during extraction and recrystallization, as the compound's solubility will change depending on the solvent used.

  • Reactivity: The two tautomers have different reactive sites. The hydroxypyridine form has a nucleophilic hydroxyl group, while the pyridone form has a carbonyl group and an N-H bond, behaving more like an amide.[5] This can affect the outcome of subsequent derivatization reactions.

Experimental Protocols

Protocol 1: Synthesis from a Furan Precursor (Illustrative Example)

This protocol is adapted from a patented method for a related compound and illustrates a multi-step synthesis involving ring expansion.[12]

  • Ring Expansion: Dissolve ethyl 2-(4-methylfuran) formate in Dimethylformamide (DMF). Add a water-removing agent (e.g., anhydrous sodium sulfate) and formamide.

  • Ammoniation: Introduce ammonia gas into the mixture and reflux for 24 hours.

  • Acidification & Extraction: After cooling, add dilute hydrochloric acid to adjust the pH to 2. Extract with ethyl acetate, retaining the aqueous phase.[12]

  • Basification & Product Extraction: Add a sodium hydroxide solution to the aqueous phase to neutralize it. Extract the product with diethyl ether.

  • Isolation: Concentrate and dry the organic phase to obtain the intermediate product. Further steps like chlorination and dechlorination would follow to yield the final product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying the crude product.[4][8]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a hot ethanol-water mixture to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent (the same ethanol-water mixture), and dry them under vacuum to obtain the pure product.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for managing the thermal hazards associated with exothermic reactions during pyridine synthesis. It is structured to offer immediate troubleshooting solutions and answer frequently asked questions, ensuring both the safety and success of your experiments.

Troubleshooting Guide: Immediate Actions for Thermal Events

This section addresses specific problems you may encounter during an exothermic pyridine synthesis. The guidance provided is designed to help you quickly diagnose and safely resolve the issue.

Q1: My reaction temperature is rising rapidly and uncontrollably. What should I do?

Immediate Action Required: Potential Thermal Runaway

A rapid, uncontrolled temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your system. This is the definition of a thermal runaway and requires immediate intervention to prevent over-pressurization and potential vessel failure.[1][2]

Step-by-Step Emergency Protocol:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents. The accumulation of unreacted reagents is a primary cause of thermal runaway events.[3]

  • Enhance Cooling:

    • If using a jacketed reactor, set the circulator to its maximum cooling capacity and lowest possible temperature.

    • If using an ice bath, ensure it is well-stirred and add more ice/salt to lower the temperature.

  • Emergency Quenching (If Necessary): If the temperature continues to rise despite maximum cooling, a pre-planned quenching procedure may be necessary. This involves adding a chemical inhibitor or a cold, inert solvent to stop the reaction.[4] This step should only be performed if it was part of your initial risk assessment and you have the appropriate quenching agent readily available.

  • Alert Personnel and Evacuate: If the situation cannot be controlled, alert all personnel in the vicinity and evacuate the area.

Post-Incident Analysis:

  • Review Dosing Rate: Was the reagent added too quickly? Slower, controlled addition is critical for managing heat evolution.[5]

  • Assess Cooling Capacity: Was the cooling system adequate for the scale of the reaction? The ability to remove heat does not scale linearly with reaction volume.[6][7]

  • Check Stirring: Was agitation sufficient? Poor mixing can lead to localized hotspots where the reaction accelerates, initiating a runaway.[8]

Q2: I'm observing localized hotspots and inconsistent temperatures within my reactor. What's the cause?

Diagnosis: Inefficient Heat Transfer and Poor Mixing

Localized hotspots are a clear sign of inadequate mixing.[8] In these areas, the reaction proceeds faster, generating heat that is not effectively dissipated into the bulk of the reaction mixture. This can lead to the formation of unwanted byproducts and increase the risk of a runaway reaction.

Troubleshooting Steps:

  • Evaluate Stirrer Design and Speed:

    • Stirrer Type: Ensure the impeller design is appropriate for the viscosity and geometry of your reactor. An anchor stirrer, for example, is ill-suited for low-viscosity systems where a turbine or propeller would be more effective.[8]

    • Stirring Speed: Increase the stirring speed to improve homogeneity. A visible vortex is often a good indicator of efficient mixing in lower-viscosity liquids.

  • Check Baffling: For larger reactors, baffles are essential to disrupt laminar flow and promote turbulence, which greatly improves heat and mass transfer.

  • Consider Reaction Concentration: Running the reaction at a lower concentration (i.e., with more solvent) increases the overall thermal mass, which can help absorb heat and buffer against temperature spikes.[5]

Q3: My reaction yield is low and I'm seeing significant byproduct formation. Could this be related to temperature control?

Diagnosis: Poor Temperature Regulation Leading to Side Reactions

Yes, this is highly probable. Many pyridine syntheses, such as the Chichibabin and Hantzsch reactions, have side reactions that become favorable at elevated temperatures.[9][10] For instance, dimerization can be a significant side reaction in the Chichibabin synthesis at higher temperatures.[9]

Optimization Strategies:

  • Implement Strict Temperature Control: Utilize a reliable cooling system like a cryostat or a well-maintained jacketed reactor to maintain a constant, low temperature.[5][11]

  • Perform Kinetic Studies: Understanding the rate of your reaction at different temperatures can help you identify the optimal temperature window that maximizes the formation of your desired product while minimizing byproducts.[8]

  • Reaction Calorimetry: For scaling up, using a reaction calorimeter is the gold standard. It measures the heat evolved during the reaction in real-time, providing crucial data to design a safe and efficient thermal control strategy.[12][13]

ParameterLaboratory Scale (mL)Pilot Scale (L)Production Scale (kL)
Heat Transfer Area / Volume Ratio HighMediumLow
Typical Cooling Method Ice Bath / CryostatJacketed Reactor / External LoopExternal Heat Exchangers
Mixing Efficiency Generally GoodCan be ChallengingRequires Careful Engineering
Thermal Risk Lower (easier to control)HigherHighest (requires robust safety systems)
Table 1. Scale-up Considerations for Exothermic Reactions. The key challenge is that as volume increases by a power of three, the heat transfer surface area only increases by a power of two, making heat removal progressively more difficult.[6][7]

Frequently Asked Questions (FAQs)

Q4: Why is proactive thermal management so critical in pyridine synthesis?

Many common pyridine syntheses are highly exothermic.

  • Hantzsch Pyridine Synthesis: This multi-component reaction involves several condensation steps that can be exothermic, followed by an oxidation step to form the aromatic pyridine ring.[14][15][16]

  • Chichibabin Reaction: The amination of pyridine with sodium amide is a powerful but highly exothermic process, often requiring careful temperature control to prevent side reactions and ensure safety.[9][10][17]

Failure to manage the heat generated can lead to a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates even more heat, potentially resulting in a thermal runaway.[1][2]

Q5: What are the advantages of using flow chemistry for exothermic pyridine synthesis?

Flow chemistry, or continuous flow processing, is an inherently safer technology for managing highly exothermic reactions.[5][18]

Key Advantages:

  • Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal and precise temperature control.[19][20]

  • Small Reaction Volume: At any given moment, only a small amount of material is in the reactor, minimizing the potential hazard if a deviation occurs.[18]

  • Safe Handling of Hazardous Reagents: It allows for the safe use of highly reactive intermediates by generating and consuming them in situ.[21]

Q6: How do I choose the right cooling system for my experiment?

The choice of cooling system depends on the scale of the reaction, the magnitude of the exotherm, and the required reaction temperature.

Cooling SystemTypical Temperature Range (°C)AdvantagesDisadvantagesBest Suited For
Ice/Water Bath 0 to 25Simple, inexpensive.Limited cooling capacity, poor temperature stability.Small-scale, mildly exothermic reactions.
Dry Ice/Solvent Bath -78 to -40Lower temperatures achievable.Temperature can fluctuate, solvent handling required.Small-scale reactions requiring sub-zero temperatures.
Circulating Chiller (Cryostat) -80 to 25Excellent temperature stability and control.Higher initial cost.All scales, especially for reactions requiring precise and sustained cooling.
Jacketed Reactor Varies with circulatorLarge surface area for heat exchange, good for scale-up.Requires a dedicated circulator, higher cost.Moderate to large-scale reactions.
Table 2. Comparison of Common Laboratory Cooling Systems.
Q7: Before I start my reaction, what key parameters should I determine?

A thorough thermal hazard assessment is crucial before attempting any new exothermic reaction, especially during scale-up.[6][22]

Key Parameters to Assess:

  • Heat of Reaction (ΔHr): The total amount of energy released by the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This represents the worst-case scenario.[3][8]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[3]

  • Onset Temperature of Decomposition (Tonset): The temperature at which the product or reactants begin to decompose, which could initiate a secondary, more dangerous runaway.

These parameters are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[8][23]

Protocols and Workflows

Protocol 1: Step-by-Step Troubleshooting for a Temperature Excursion

This workflow provides a logical sequence for diagnosing and responding to an unexpected temperature increase.

G start Temperature Spike Detected stop_dosing Immediately Stop Reagent Addition start->stop_dosing max_cooling Maximize Cooling (Set chiller to min temp) stop_dosing->max_cooling check_stirring Verify Agitation (Is stirrer rotating? Vortex visible?) max_cooling->check_stirring is_controlled Is Temperature Decreasing? check_stirring->is_controlled continue_monitoring Continue Monitoring Until Stable is_controlled->continue_monitoring  Yes emergency Emergency Protocol is_controlled->emergency  No investigate Investigate Root Cause (Post-mortem analysis) continue_monitoring->investigate quench Execute Pre-planned Quench Procedure emergency->quench evacuate Alert & Evacuate Area quench->evacuate

Caption: Workflow for responding to a temperature spike.

Diagram 1: Heat Balance in a Chemical Reactor

This diagram illustrates the fundamental principle of thermal management in a chemical reactor. A safe reaction is one where the rate of heat removal consistently matches or exceeds the rate of heat generation.

HeatBalance Safe Operation: Q_rem >= Q_gen Runaway Condition: Q_gen > Q_rem cluster_reactor Batch Reactor cluster_control Control System Reaction Exothermic Reaction (Heat Generation, Q_gen) Accumulation Heat Accumulation (Q_acc = Q_gen - Q_rem) Leads to Temperature Rise Reaction->Accumulation Generates Cooling Cooling System (Heat Removal, Q_rem) Cooling->Accumulation Removes

Caption: Relationship between heat generation and removal.

References

2-Amino-4-hydroxypyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-Amino-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of molecules with applications in pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility is underscored by the presence of both an amino and a hydroxyl group, which impart unique reactivity.[1] A key structural feature of this compound is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][4] This tautomerism is influenced by the solvent environment and plays a significant role in its chemical properties.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses common challenges encountered when working with this compound, providing causal explanations and actionable solutions.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatography

  • Potential Cause: Degradation of this compound due to improper storage or handling. The compound is sensitive to factors such as light, temperature, and pH.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 0 - 8 °C in a tightly sealed container to protect it from moisture and air.[1][5]

    • Minimize Light Exposure: Protect solutions from direct sunlight and ambient laboratory light, as photodegradation can occur.[5][6] Studies on related pyridine derivatives have shown that UV irradiation can lead to the cleavage of the pyridine ring.[7]

    • Control pH of Solutions: The stability of this compound can be pH-dependent. Acidic conditions may offer some protection against photolytic degradation for certain pyridinoline structures.[7] Conversely, basic conditions can promote degradation for other pyridine derivatives.[8] It is crucial to buffer your solutions appropriately for your intended application and analyze for degradation.

    • Analyze for Degradants: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradation products.[9] Forced degradation studies can help identify likely degradants.[10][11]

Issue 2: Poor Solubility or Precipitation in Aqueous Solutions

  • Potential Cause: this compound is described as being only slightly soluble in water.[12] The pH of the solution can significantly affect the solubility of hydroxynicotinic acids, a related class of compounds.[13]

  • Troubleshooting Steps:

    • Adjust pH: Systematically adjust the pH of your aqueous solution to determine the optimal range for solubility. The protonation state of the amino and hydroxyl/pyridone groups will change with pH, influencing solubility.

    • Consider Co-solvents: If pH adjustment is insufficient, consider the use of a co-solvent. However, be aware that the choice of solvent can influence the tautomeric equilibrium between the hydroxypyridine and pyridone forms.[4][14] Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[14]

    • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolving the compound. However, be cautious of potential thermal degradation.

Issue 3: Unexpected Color Change in Solution

  • Potential Cause: The formation of colored degradation products, often resulting from oxidation or photodegradation. Microbial degradation of some pyridine derivatives can also lead to the formation of colored pigments.[15]

  • Troubleshooting Steps:

    • Inert Atmosphere: When working with solutions for extended periods, particularly at elevated temperatures, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

    • Chelating Agents: If trace metal ions are suspected to be catalyzing oxidation, the addition of a suitable chelating agent may be beneficial. Dissolved metal ions have been shown to increase the rate of oxidation in other amine systems.[16]

    • Characterize the Impurity: Use spectroscopic techniques (e.g., UV-Vis, LC-MS) to characterize the colored species and gain insight into the degradation pathway.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of related pyridine and amino compounds, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: While generally stable, forced conditions of extreme pH and temperature can lead to hydrolysis.[10][11]

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[16][17] This can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to cleavage of the pyridine ring.[7][18] The rate of photodegradation can be influenced by pH.[7][18]

  • Thermal Degradation: High temperatures can cause decomposition.[19][20] The presence of other reactants, such as amino acids, can influence the formation of different products at elevated temperatures.[21]

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[9][11] A typical study involves subjecting the compound to the following conditions:[9]

  • Acidic and Basic Hydrolysis: Treat solutions of the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[11]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[22]

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).

  • Photostability: Expose the solid compound and its solution to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.

The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without excessively breaking down the main compound.[9][10]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector. A well-developed HPLC method can separate the parent compound from its degradation products and impurities. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile derivatives or degradation products.

  • UV-Vis Spectroscopy: Can be used to monitor changes in the solution over time, although it lacks the specificity of chromatographic methods.[23]

Q4: Does the tautomerism of this compound affect its stability?

A4: Yes, the tautomeric equilibrium between the this compound and the 2-amino-1H-pyridin-4-one forms can influence its stability. The pyridone tautomer is often favored in many solvents.[4] The different electronic distribution and reactivity of each tautomer can lead to different susceptibilities to degradation. For instance, the presence of the oxo form in 4-hydroxypyridines has been shown to suppress interaction with singlet oxygen, a key species in photooxidation.[24]

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the experimental approach to studying them, the following diagrams are provided.

Diagram 1: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid/Base Acid/Base AHP This compound Acid/Base->AHP Hydrolysis Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->AHP Oxidation Heat Heat Heat->AHP Thermolysis Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->AHP Photolysis Hydrolysis_Products Hydrolysis Products AHP->Hydrolysis_Products Oxidation_Products Oxidation Products (N-oxides, Ring-opened) AHP->Oxidation_Products Photodegradation_Products Photodegradation Products (Ring Cleavage) AHP->Photodegradation_Products Thermal_Degradants Thermal Degradants AHP->Thermal_Degradants

Caption: Potential degradation pathways of this compound under various stress conditions.

Diagram 2: Forced Degradation Study Workflow

G Start Start: Pure this compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Stress->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Pathway Propose Degradation Pathways Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: A typical workflow for conducting a forced degradation study.

Summary of Key Stability Parameters

ParameterConditionPotential OutcomeMitigation Strategy
Temperature Elevated temperaturesThermal decompositionStore at recommended 0 - 8 °C.[1]
Light Exposure to UV/Visible lightPhotodegradation, ring cleavageStore in light-resistant containers.[5][6]
pH Strongly acidic or basicHydrolysisUse buffered solutions and monitor stability.
Oxidizing Agents Presence of peroxides, oxygenOxidation of amino group/ringHandle under an inert atmosphere.
Moisture High humidityPotential for hydrolysisStore in a dry place with a tight seal.[5]

This technical guide is intended to be a living document. As new research emerges, it will be updated to reflect the latest findings and best practices in handling and analyzing this compound.

References

Technical Support Center: Preventing Byproduct Formation in Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful reactions and minimize the formation of unwanted byproducts. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

I. General Troubleshooting & FAQs

This section addresses broad, overarching questions related to byproduct formation in multicomponent pyridine syntheses.

Q1: My multicomponent pyridine reaction is yielding a complex mixture of products. What are the most common initial steps to identify and mitigate the primary byproducts?

A1: A complex product mixture is a frequent challenge in multicomponent reactions (MCRs) due to the number of reactive species and potential reaction pathways.[1] The first step is to systematically analyze the reaction.

Initial Diagnostic Steps:

  • Comprehensive Analysis of the Crude Reaction Mixture: Before any workup or purification, obtain a high-resolution mass spectrum (HRMS) and a proton NMR of the crude mixture. This will provide a snapshot of all species present and their relative ratios.

  • Identify Known Intermediates: Compare the masses and spectral data to known intermediates of your specific pyridine synthesis (e.g., Hantzsch, Kröhnke, Bohlmann-Rahtz).[2][3][4] This can help pinpoint where the desired reaction cascade is stalling or diverting.

  • Hypothesize Byproduct Structures: Based on the starting materials, consider common side reactions such as self-condensation of carbonyl compounds, Michael additions that do not lead to cyclization, or incomplete oxidation of dihydropyridine intermediates.[3]

Primary Mitigation Strategies:

  • Purity of Starting Materials: Ensure the purity of your aldehydes, ketones, and other starting materials. Aldehydes, in particular, can oxidize to carboxylic acids, which can interfere with the reaction.[5][6]

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one component can favor side reactions.

  • Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the desired product or the formation of side products.[5]

Q2: How does the choice of catalyst influence selectivity and byproduct formation in pyridine MCRs?

A2: The catalyst is a critical factor that can dramatically influence reaction rates, yields, and, most importantly, selectivity.[7]

  • Catalyst Type and Selectivity: The choice between a base or an acid catalyst, and its specific identity, can favor one reaction pathway over another. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine in ethanol gives good results, while an ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile can lead to similar yields in a much shorter time.[8][9] This is because different catalysts can promote different pathways in the final oxidation step.[8][9]

  • Zeolite Catalysts: In vapor-phase synthesis, zeolite catalysts like HZSM-5 are effective due to their shape selectivity and acidity, which can favor pyridine formation.[10][11] Modifying these catalysts with metal ions can further tune their selectivity by altering the number of Lewis acid sites.[11]

  • Magnetic Nanocatalysts: Modern approaches utilize magnetically recoverable nanocatalysts, which offer high activity, selectivity, and easy separation from the reaction mixture, minimizing contamination of the final product.[12][13][14] These catalysts can be functionalized to promote specific steps in the reaction sequence, such as imine formation and intramolecular cyclization.[12]

Q3: What role does the solvent play in controlling side reactions during pyridine synthesis?

A3: Solvent choice is crucial and can significantly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the mechanistic pathway.[8][9]

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. For example, in the Bohlmann-Rahtz synthesis, protic and polar solvents like ethanol are often favored.[4]

  • Solvent as a Reactant: In some cases, the solvent can participate in the reaction. For instance, in certain one-pot syntheses of substituted pyridines, an alcohol can act as both the solvent and a reactant.[15]

  • "Green" Solvents: To make these syntheses more environmentally friendly, researchers have explored the use of water, ionic liquids, or even solvent-free conditions.[3][16] These can sometimes lead to improved yields and reduced byproducts.

Q4: My purification process is difficult due to byproducts with similar properties to my target pyridine. What are some effective purification strategies?

A4: When byproducts have similar polarities and solubilities to the desired product, purification can be challenging. Here are some strategies:

  • Acid-Base Extraction: Pyridines are basic. You can often exploit this by acidifying the aqueous layer during workup. This protonates the pyridine, making it water-soluble and allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the pyridine, which can then be extracted with an organic solvent.[17][18]

  • Crystallization: If your product is a solid, careful selection of a recrystallization solvent can be highly effective in removing closely related impurities.

  • Chromatography Optimization:

    • Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) to improve separation.

    • Preparative HPLC or SFC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide high-purity compounds.[19]

  • Chemical Treatment: In some cases, crude pyridine can be treated with an alkali solution before distillation to condense aldehyde impurities into higher-boiling compounds, facilitating their separation.[20][21]

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for well-known multicomponent pyridine syntheses.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[3] The initial product is a dihydropyridine, which is then oxidized to the pyridine.[3][22]

Q: My Hantzsch synthesis results in a low yield of the final pyridine product, and I isolate a significant amount of the dihydropyridine intermediate. What's going wrong?

A: This is a classic issue in Hantzsch synthesis and points to inefficient oxidation of the dihydropyridine intermediate.

Troubleshooting the Oxidation Step:

  • Choice of Oxidant:

    • Harsh Oxidants: Traditional oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but often lead to side products and difficult workups.[3]

    • Milder Oxidants: Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate in water has proven effective.[3]

  • Reaction Conditions:

    • Temperature: Ensure the temperature is sufficient for the oxidation to proceed to completion.

    • Atmosphere: Some oxidations are air-sensitive. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary if using certain reagents, while others might utilize aerobic oxygen.[8]

Experimental Protocol: One-Pot Hantzsch Synthesis and Aromatization

  • To a solution of the aldehyde (1.0 mmol) and β-keto ester (2.0 mmol) in a suitable solvent (e.g., water or ethanol), add the nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Stir the mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor the formation of the dihydropyridine intermediate by TLC.

  • Once the formation of the dihydropyridine is complete, add the oxidizing agent (e.g., FeCl₃, 1.2 mmol) directly to the reaction mixture.

  • Continue to stir and monitor the reaction by TLC until the dihydropyridine spot has been completely converted to the pyridine product.

  • Perform an appropriate workup, such as quenching the reaction, extracting the product, and purifying by column chromatography or recrystallization.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[5][23]

Q: My Kröhnke synthesis is not proceeding to completion, resulting in a low yield and recovery of starting materials. What should I check?

A: Low yields in the Kröhnke synthesis can often be traced back to the quality of starting materials or suboptimal reaction conditions.[5]

Troubleshooting Low Conversion:

  • Purity of Reagents:

    • α-Pyridinium Methyl Ketone Salt: Ensure this salt is pure and dry.

    • Ammonium Acetate: Use high-quality ammonium acetate, as it serves as the nitrogen source for the pyridine ring.[5]

  • Reaction Parameters:

    • Temperature: The reaction temperature typically does not exceed 140°C.[5] However, screening a range of temperatures (e.g., 80°C, 100°C, 120°C) can help find the optimal condition for your specific substrates.[5]

    • Solvent: While glacial acetic acid and methanol are common, solvent-free conditions or microwave irradiation can sometimes significantly improve yields and reduce reaction times.[5][16]

    • Reaction Time: Monitor the reaction progress closely with TLC to avoid product degradation from prolonged heating.[5]

Workflow for Optimizing Kröhnke Synthesis

G start Low Yield in Kröhnke Synthesis check_purity Verify Purity of Starting Materials (Ketone Salt, Carbonyl Compound, NH4OAc) start->check_purity optimize_temp Screen Reaction Temperature (e.g., 80°C, 100°C, 120°C) check_purity->optimize_temp If pure optimize_solvent Evaluate Different Solvents (Acetic Acid, Methanol, Solvent-Free) optimize_temp->optimize_solvent monitor_time Monitor Reaction by TLC (Determine Optimal Time) optimize_solvent->monitor_time consider_mw Consider Microwave Irradiation (Shorter Reaction Times) monitor_time->consider_mw If still low yield success Improved Yield monitor_time->success If yield improves consider_mw->success

Caption: Troubleshooting workflow for low yield in Kröhn-ke synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[4][24]

Q: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and still gives a poor yield. Are there ways to promote this step under milder conditions?

A: The high temperature required for the cyclodehydration is a known drawback of this method, often necessary to facilitate a key Z/E isomerization of the aminodiene intermediate.[4]

Promoting Cyclodehydration:

  • Acid Catalysis: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[4]

    • Brønsted Acids: Adding acetic acid to the reaction mixture has been shown to afford functionalized pyridines in a single step in good to excellent yields.[4]

    • Lewis Acids: Lewis acid catalysts have also been investigated and can promote the reaction under milder conditions.

  • One-Pot Procedures: Combining the initial condensation and the cyclodehydration into a one-pot procedure with acid catalysis can improve overall efficiency and yield.

Guareschi-Thorpe Reaction

This reaction synthesizes pyridine derivatives from the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[25][26]

Q: My Guareschi-Thorpe reaction with an aldehyde is not producing the expected pyridone. What is a common issue?

A: A key limitation of the original Guareschi protocol is that when aldehydes are used instead of ketones, the intermediate adduct tends to aromatize to a 2-hydroxypyridone.[27]

Troubleshooting and Modifications:

  • Thorpe's Modification: If the goal is a β,β-disubstituted glutarate, Thorpe's modification, which uses a secondary amine and subsequent acidic treatment, can provide better yields.[27]

  • Aqueous Conditions: Recent advancements have shown that using ammonium carbonate in an aqueous medium can be an effective and green approach for this synthesis.[28]

III. Data Summary and Visualization

Table 1: Common Byproducts and Mitigation Strategies
Common Pyridine SynthesisPotential Byproduct(s)Likely Cause(s)Suggested Mitigation Strategy(ies)
Hantzsch Dihydropyridine intermediateIncomplete oxidationUse a more effective oxidizing agent (e.g., FeCl₃, MnO₂) or optimize oxidation conditions.[3]
Self-condensation of aldehydeExcess aldehyde, high temperatureUse stoichiometric amounts of reactants, control temperature.
Kröhnke Michael adduct (uncyclized)Low temperature, insufficient reaction timeIncrease temperature, monitor reaction to completion by TLC.[5]
Starting materialsImpure reagentsEnsure purity of α-pyridinium methyl ketone salt and α,β-unsaturated carbonyl.[5]
Bohlmann-Rahtz Aminodiene intermediateInsufficient energy for cyclodehydrationEmploy Brønsted or Lewis acid catalysis to lower the activation energy.[4]
Guareschi-Thorpe 2-Hydroxypyridone (with aldehydes)Aromatization of the intermediateUse Thorpe's modification if the glutarate is the desired product.[27]

Diagram: General Mechanistic Divergence in Pyridine MCRs

G Reactants Starting Materials (Aldehyde, Ketone, N-source, etc.) Intermediate Key Intermediate (e.g., Michael Adduct, Enamine) Reactants->Intermediate Initial Condensation Byproduct1 Side Reaction Byproduct (e.g., Self-Condensation) Reactants->Byproduct1 Side Reaction Cyclized_Intermediate Cyclized Intermediate (e.g., Dihydropyridine) Intermediate->Cyclized_Intermediate Successful Cyclization Byproduct2 Uncyclized Byproduct Intermediate->Byproduct2 Decomposition/ Side Reaction Desired_Product Desired Pyridine Product Cyclized_Intermediate->Desired_Product Aromatization/ Final Step Byproduct3 Incomplete Reaction (e.g., Stable Intermediate) Cyclized_Intermediate->Byproduct3 Stalled Reaction

Caption: Potential reaction pathways leading to desired products or byproducts.

IV. Conclusion

Preventing byproduct formation in multicomponent pyridine reactions requires a systematic and informed approach. By understanding the underlying mechanisms of these powerful syntheses and carefully controlling reaction parameters such as starting material purity, stoichiometry, catalyst, solvent, and temperature, researchers can significantly improve the yield and purity of their target molecules. This guide provides a starting point for troubleshooting common issues, but it is crucial to remember that each specific reaction will have its own unique challenges and optimization requirements. Continuous monitoring and analysis are key to success in this exciting area of synthetic chemistry. For drug development professionals, robust control over impurity profiles is essential for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient.[6][19][29][30]

References

Technical Support Center: Selective Functionalization of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective functionalization of 2-amino-4-hydroxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile heterocyclic building block. As a molecule with multiple reactive sites—an exocyclic amine, a pyridine ring nitrogen, a hydroxyl group, and an activated aromatic core—achieving high selectivity can be a significant challenge. This guide provides direct answers to common problems, explains the chemical principles behind our recommended strategies, and offers field-proven protocols to streamline your experimental work.

Section 1: Foundational Concepts - Understanding Core Reactivity

Before attempting functionalization, it is critical to understand the electronic and structural nature of the starting material. Many unexpected results can be traced back to a misunderstanding of its dominant tautomeric form.

FAQ: Why does my this compound react as if it has a ketone? I'm observing reactivity at the ring nitrogen instead of the hydroxyl group.

Answer: This is a classic and fundamentally important question. The issue lies in the concept of tautomerism . This compound exists in a state of equilibrium with its tautomer, 2-amino-pyridin-4(1H)-one. For this molecule, the equilibrium heavily favors the pyridone form, especially in polar solvents and in the solid state.[1][2][3]

This is because the pyridone tautomer, while sacrificing the aromaticity of a true benzene ring, benefits from the formation of a strong carbon-oxygen double bond and maintains a delocalized 6π-electron system through the participation of the nitrogen's lone pair, making it amide-like.[1][2] This has profound implications for its reactivity:

  • The "Hydroxyl" Group is Acidic: The proton is not on the oxygen but on the ring nitrogen (N-1). Deprotonation with a base generates an ambident nucleophile with negative charge density on both the oxygen and the N-1 nitrogen.

  • Ambident Reactivity: This anion can react with electrophiles at either the N-1 or the O-4 position. The site of reaction (N vs. O) is highly dependent on the reaction conditions.[4][5]

Caption: Tautomeric equilibrium of this compound.

Section 2: Troubleshooting Selective N-Functionalization (at the 2-Amino Group)

The exocyclic 2-amino group is a primary nucleophile, but its reactivity is modulated by the electronic properties of the pyridone ring.

FAQ: How can I selectively acylate or sulfonylate the 2-amino group without modifying the 4-oxo/hydroxy functionality?

Answer: Direct selective acylation of the 2-amino group requires conditions that differentiate its nucleophilicity from the N-1/O-4 system. The most robust strategy is to first protect the 4-hydroxy group, perform the N-acylation, and then deprotect.

However, for a direct approach, you can exploit the difference in basicity. The 2-amino group is generally less nucleophilic than the deprotonated pyridone anion. Therefore, running the reaction under neutral or mildly basic conditions with a non-nucleophilic base (like pyridine or triethylamine) at low temperatures can favor N-acylation. Using a highly reactive acylating agent (e.g., an acid chloride) is often necessary. The key is to avoid strong bases that would deprotonate the pyridone ring.

Troubleshooting: I am attempting to add a Boc protecting group to the 2-amino position but am getting a complex mixture of products, including di-Boc species and O-acylation.

Answer: This is a common outcome when standard Boc protection protocols are used without modification. The formation of multiple products arises from the high reactivity of the pyridone anion.

  • Problem Cause: Using strong bases (like NaOH or K₂CO₃ in polar aprotic solvents) or highly reactive conditions (neat Boc₂O at elevated temperatures) will generate the pyridone anion, leading to competitive O-acylation at the 4-position and potentially N-acylation at the N-1 position. The di-Boc species likely results from the initial N-Boc product being deprotonated and reacting again.

  • Solution: A change in solvent and base is required. Running the reaction in a less polar solvent like THF or Dioxane with a milder base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can significantly improve selectivity for the 2-amino group.

Protocol: Selective N-Boc Protection of this compound
  • Setup: Suspend this compound (1.0 eq) in a mixture of 1,4-Dioxane and water (e.g., 3:1 ratio, 0.2 M concentration).

  • Base Addition: Add triethylamine (2.5 eq) to the suspension. Stir at room temperature for 15 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-Dioxane dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS, watching for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous residue with water and adjust the pH to ~4-5 with dilute HCl.

  • Extraction: Extract the product with ethyl acetate (3x). The N-Boc product is often more soluble in organic solvents than the starting material.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography if necessary.

Section 3: Troubleshooting Selective O-Functionalization (at the 4-Hydroxy Group)

Targeting the oxygen atom requires leveraging the ambident nucleophilicity of the pyridone anion.

FAQ: What is the most reliable method for O-alkylation, for example, to synthesize 2-amino-4-methoxypyridine?

Answer: There are two primary strategies for selective O-alkylation.

  • Direct Alkylation (HSAB Principle): This method relies on carefully controlling the reaction conditions to favor attack at the oxygen atom. According to Hard and Soft Acid and Base (HSAB) theory, the oxygen atom of the pyridone anion is a "hard" nucleophilic center, while the N-1 nitrogen is "softer". Therefore, using a "hard" electrophile like dimethyl sulfate or a trimethyloxonium salt in a polar aprotic solvent (e.g., DMF, DMSO) often favors O-methylation. The choice of counter-ion also matters; silver salts of pyridones are known to promote O-alkylation.[4]

  • Indirect Synthesis (Nucleophilic Aromatic Substitution - SNAr): This is often a more reliable and scalable approach. The 4-hydroxy group is first converted to a better leaving group, typically a chloride, using a reagent like phosphorus oxychloride (POCl₃). The resulting 2-amino-4-chloropyridine is then reacted with a nucleophile, such as sodium methoxide, to displace the chloride and form the desired ether.[6][7] This method avoids the regioselectivity issues of direct alkylation.

O_Alkylation_Strategy start Goal: Selective O-Alkylation q1 Is scalability and regiochemical purity critical? start->q1 strategy1 Strategy 1: Indirect S_NAr Route q1->strategy1 Yes strategy2 Strategy 2: Direct Alkylation q1->strategy2 No (e.g., screening) step1a 1. Chlorinate with POCl₃ to get 2-amino-4-chloropyridine strategy1->step1a step1b 1. Deprotonate with base (e.g., NaH, K₂CO₃) strategy2->step1b step2a 2. React with NaOMe in MeOH step1a->step2a product_a Product: 2-Amino-4-methoxypyridine step2a->product_a step2b 2. React with hard electrophile (e.g., (CH₃)₂SO₄ in DMF) step1b->step2b product_b Product: 2-Amino-4-methoxypyridine (Risk of N-alkylation side product) step2b->product_b

Caption: Decision workflow for O-alkylation of this compound.

Troubleshooting: My direct O-alkylation with an alkyl halide is giving me the N-alkylated product as the major isomer. How do I fix this?

Answer: This outcome indicates that your reaction conditions are favoring attack at the softer N-1 position. Alkyl halides are relatively soft electrophiles, which naturally prefer the softer nitrogen atom.

  • Problem Cause: The combination of a soft electrophile (alkyl halide) and certain solvent/base combinations promotes N-alkylation. For example, using potassium carbonate in acetone often leads to N-alkylation.[4]

  • Solution: To favor O-alkylation, you must shift the conditions.

    • Change the Electrophile: Switch from a soft alkyl halide to a harder alkylating agent like an alkyl sulfate (e.g., dimethyl sulfate) or a tosylate.

    • Change the Solvent: Move to a more polar aprotic solvent like DMF or DMSO. These solvents better solvate the cation of the base, leaving a more "naked" and reactive anion, which can influence selectivity.

    • Mitsunobu Reaction: For more complex alcohols, the Mitsunobu reaction is a powerful method that often favors O-alkylation of pyridones, although selectivity can be substrate-dependent.[8]

Factor Favors N-Alkylation (at N-1) Favors O-Alkylation (at O-4) Rationale
Electrophile Soft (e.g., Alkyl Iodide, Benzyl Bromide)Hard (e.g., Dimethyl Sulfate, Acyl Chlorides)HSAB Principle: Soft-soft and hard-hard interactions are favored.
Solvent Less Polar (e.g., Toluene, Acetone)Polar Aprotic (e.g., DMF, DMSO)Polar solvents can better solvate the counter-ion, influencing the nucleophilicity of the anion sites.
Base/Counter-ion K₂CO₃, Cs₂CO₃NaH, Ag₂CO₃The nature of the ion pair affects the charge distribution on the ambident nucleophile.

Section 4: Troubleshooting Regioselective Ring Functionalization

The electron-donating amino and hydroxyl (pyridone) groups strongly activate the pyridine ring towards electrophilic aromatic substitution, primarily at the C3 and C5 positions.

FAQ: I need to install a bromine atom on the ring. What conditions will give me selective halogenation at the C3 or C5 position?

Answer: The combined directing effects of the 2-amino and 4-oxo groups make the C3 and C5 positions highly electron-rich and susceptible to electrophilic attack.

  • For Monobromination: Using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or acetic acid at room temperature will typically provide selective monobromination, though a mixture of 3-bromo and 5-bromo isomers is possible if the 2- and 4-substituents are different. For this compound, the C3 and C5 positions are electronically very similar.

  • For Dibromination: Using a more powerful brominating system, such as elemental bromine (Br₂) in acetic acid, will often lead to the dibrominated product, 3,5-dibromo-2-amino-4-hydroxypyridine.

Troubleshooting: My bromination reaction is giving a messy, inseparable mixture of products, and my starting material is being consumed rapidly.

Answer: This suggests the reaction is too aggressive, leading to over-bromination and potential side reactions. The high activation of the ring makes it very sensitive.

  • Problem Cause: Using elemental bromine, especially in excess or at elevated temperatures, can be difficult to control.

  • Solution:

    • Use a Milder Reagent: Switch from Br₂ to NBS. NBS releases bromine slowly, keeping the concentration low and improving control.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower to reduce the reaction rate.

    • Protect the Amino Group: If selectivity remains poor, consider protecting the 2-amino group as an amide (e.g., acetamide). The amide is still activating and ortho-, para-directing but is less powerful than the free amine, which can temper the ring's reactivity and improve control.

Section 5: Advanced Topics - C-C Bond Formation (Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures. Applying it to this scaffold requires a halogenated precursor.

FAQ: I want to perform a Suzuki coupling to add an aryl group at the C5 position. What is the general workflow?

Answer: The workflow involves two main stages: regioselective halogenation to install the reaction "handle," followed by the cross-coupling reaction.

  • Substrate Preparation:

    • Protect the 4-OH group as a stable ether (e.g., methyl or benzyl ether) using the methods described in Section 3. This prevents interference from the acidic proton during the coupling.

    • Perform a regioselective bromination (as described in Section 4) to install bromine at the C5 position, yielding a substrate like 5-bromo-2-amino-4-methoxypyridine.

  • Suzuki Coupling:

    • React the 5-bromo substrate with your desired arylboronic acid or ester.

    • This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., Dioxane/water or DME).[9][10]

Troubleshooting: My Suzuki reaction is failing. LC-MS shows only starting materials or decomposition (dehalogenation). What is going wrong?

Answer: Suzuki coupling failures with amino-pyridines are frequently due to catalyst inhibition or deactivation .[11]

  • Problem Cause: The lone pairs on both the pyridine ring nitrogen and the 2-amino group can coordinate strongly to the palladium center. This coordination can block the catalyst's open sites, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Solutions:

    • Change the Ligand: Switch from simple phosphine ligands (like PPh₃) to more electron-rich, bulky "Buchwald-type" biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands can promote the crucial reductive elimination step and are often less susceptible to displacement by the substrate's nitrogens.

    • Protect the Amino Group: Protecting the 2-amino group as a Boc-carbamate or an amide can reduce its ability to coordinate with the palladium catalyst.

    • Use a Stronger, Non-nucleophilic Base: A base like K₃PO₄ is often more effective than K₂CO₃ in difficult couplings.

    • Thoroughly Degas: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your solvent and reaction vessel are rigorously degassed by sparging with argon or nitrogen or by using freeze-pump-thaw cycles.

Suzuki_Troubleshooting start Suzuki Reaction Failed (No Product, Dehalogenation) q1 Is the catalyst system optimal for an electron-rich, coordinating substrate? start->q1 q2 Is the reaction environment strictly anaerobic? start->q2 q3 Is the base effective? start->q3 a1 Likely Cause: Catalyst Inhibition by Amino/Pyridine Nitrogens q1->a1 sol1 Solution 1: Use bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) a1->sol1 sol2 Solution 2: Protect the 2-amino group (e.g., with Boc) a1->sol2 a2 Possible Cause: Catalyst deactivation by O₂ q2->a2 sol3 Solution 3: Rigorously degas all solvents and reagents a2->sol3 a3 Possible Cause: Inefficient transmetalation or base-mediated decomposition q3->a3 sol4 Solution 4: Switch to a different base (e.g., K₂CO₃ → K₃PO₄) a3->sol4

Caption: Troubleshooting flowchart for Suzuki coupling of amino-pyridines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2-Amino-4-hydroxypyridine and its Tautomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, 2-Amino-4-hydroxypyridine stands out as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its utility, however, is intrinsically linked to a nuanced structural feature: tautomerism. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule, grounded in the expert understanding that it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one.[1][2] We will explore the causality behind experimental choices and compare NMR with other analytical techniques, ensuring a trustworthy and authoritative resource for your laboratory work.

The Tautomeric Challenge: Pyridine vs. Pyridone

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form.[1][2] For 2- and 4-hydroxypyridines, this equilibrium heavily favors the pyridone tautomer.[1][2] This preference is driven by the aromatic stabilization of the pyridone ring and the strength of the carbon-oxygen double bond.[1][2] Therefore, for the purpose of NMR characterization, we will primarily discuss the spectra of the dominant tautomer, 2-amino-1H-pyridin-4-one.

¹H and ¹³C NMR Spectral Analysis of 2-amino-1H-pyridin-4-one

While direct, publicly available experimental spectra for this compound are not readily found in common databases, we can confidently predict the chemical shifts and coupling patterns based on the extensive data available for closely related analogs such as 2-aminopyridine, 4-hydroxypyridine, and various substituted pyridones.[3][4][5][6][7][8][9]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-amino-1H-pyridin-4-one in a solvent like DMSO-d₆ is expected to show distinct signals for the ring protons, the amino protons, and the N-H proton of the pyridone ring.

Proton Predicted Chemical Shift (δ) Range (ppm) Multiplicity Coupling Constant (J) Range (Hz)
H-35.5 - 6.0d~2-3
H-56.0 - 6.5ddJ(H5-H6) ≈ 7-8, J(H5-H3) ≈ 2-3
H-67.0 - 7.5d~7-8
-NH₂5.0 - 6.0br s-
N-H (ring)10.0 - 11.0br s-

Note: These are estimated ranges based on typical values for similar functional groups and heterocyclic systems, as direct experimental data is not widely available.[1]

Expert Interpretation:

  • The protons on the pyridine ring (H-3, H-5, and H-6) will appear in the vinylic/aromatic region.

  • The electron-donating amino group at C-2 will shield the adjacent protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridones.

  • The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded of the ring protons.

  • The amino (-NH₂) protons and the ring N-H proton will appear as broad singlets due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

Carbon Predicted Chemical Shift (δ) Range (ppm)
C-2155 - 160
C-390 - 95
C-4175 - 180
C-5105 - 110
C-6135 - 140

Note: These are estimated ranges based on typical values for similar functional groups and heterocyclic systems, as direct experimental data is not widely available.

Expert Interpretation:

  • The C-4 carbon, being part of the carbonyl group, will be the most deshielded and appear significantly downfield.

  • The C-2 carbon, attached to two nitrogen atoms (the ring nitrogen and the amino group), will also be significantly deshielded.

  • The remaining ring carbons will appear in the expected regions for aromatic/vinylic carbons.

Experimental Workflow for NMR Characterization

To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is paramount. The following protocol is a self-validating system for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~10-20 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Lock Lock on solvent deuterium signal Tube->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim H1 Acquire 1H Spectrum (zg30 pulse program) Shim->H1 C13 Acquire 13C{1H} Spectrum (zgpg30 pulse program) H1->C13 TwoD Optional: Acquire 2D spectra (COSY, HSQC, HMBC) C13->TwoD FT Fourier Transform TwoD->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate PeakPick Peak Picking (1H & 13C) Integrate->PeakPick Assign Assign signals based on chemical shifts, coupling, and 2D correlations PeakPick->Assign

References

A Comparative Guide to 2-Amino-4-hydroxypyridine and Its Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomeric Scaffolds

In the landscape of medicinal chemistry and materials science, pyridine-based heterocycles are foundational scaffolds, celebrated for their profound impact on pharmacological activity and material properties.[1] Among these, aminohydroxypyridines represent a class of exceptionally versatile intermediates, leveraging the distinct reactivity of both amino and hydroxyl functional groups.[2] This guide focuses on 2-Amino-4-hydroxypyridine and its structural isomers, providing a comparative analysis critical for researchers, scientists, and drug development professionals.

The precise positioning of functional groups on the pyridine ring—a concept known as isomerism—is not a trivial structural detail. It fundamentally dictates a molecule's physicochemical properties, including its electronic distribution, basicity, solubility, and capacity for intermolecular interactions.[3][4] These properties, in turn, govern a compound's pharmacokinetic profile, its efficacy as a drug candidate, or its utility as a functional material.[5] This document synthesizes experimental data and established chemical principles to offer a clear, objective comparison of these isomers, empowering researchers to make informed decisions in synthesis and application.

Part 1: Understanding Isomerism in Aminohydroxypyridines

Two primary forms of isomerism are crucial to consider for this class of compounds: positional isomerism and tautomerism.

Positional Isomerism

Positional isomers have the same molecular formula but differ in the location of their substituent groups on the pyridine ring. The interplay between the electron-donating amino group and the hydroxyl group at different positions significantly alters the molecule's overall electronic character and reactivity.

Caption: Key positional isomers of aminohydroxypyridine.

Tautomerism: The Pyridine-Pyridone Equilibrium

A critical feature of hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions, is their existence in a tautomeric equilibrium with the corresponding pyridone (keto) form.[6][7] For this compound, this equilibrium strongly favors the pyridone tautomer, 2-amino-1H-pyridin-4-one.[6][8] This preference is driven by the aromatic stability and the strong carbon-oxygen double bond in the pyridone form.[6][7] This phenomenon is highly solvent-dependent; polar solvents, which can stabilize the more polar pyridone structure through hydrogen bonding, shift the equilibrium further toward the keto form.[8][9][10]

Tautomerism This compound 2-Amino-1H-pyridin-4-one This compound->2-Amino-1H-pyridin-4-one L1 Hydroxypyridine (Enol) Form L2 Pyridone (Keto) Form (Predominant)

Caption: Tautomeric equilibrium of this compound.

Part 2: Comparative Physicochemical Properties

The subtle changes in substituent placement lead to measurable differences in physical and chemical properties. The following table summarizes available data for this compound and a common isomer, 2-Amino-3-hydroxypyridine. Data for all isomers is not exhaustively available in public literature, highlighting an area for further experimental investigation.[3]

PropertyThis compound2-Amino-3-hydroxypyridineRationale for Differences
Molecular Formula C₅H₆N₂OC₅H₆N₂OIsomers share the same molecular formula.
Molecular Weight 110.11 g/mol [11][12]110.11 g/mol [13]Isomers have the same molecular weight.
Appearance White to off-white or yellow solid/crystalline powder[11][12]SolidBoth are typically solids at room temperature.
Melting Point 235 - 239 °C[11]Not readily availableThe ability to form strong intermolecular hydrogen bonds, especially in the pyridone tautomer, likely contributes to the high melting point of the 2,4-isomer.
Solubility Moderately or slightly soluble in water; soluble in some organic solvents.[2][11][12]Not readily availableThe pyridone tautomer of the 2,4-isomer is polar, influencing its solubility. The 2,3-isomer does not form a pyridone tautomer and may have different solubility characteristics.
pKa (Conjugate Acid) ~4.8 (of the amino group)[11]Not readily availableBasicity is highly dependent on the amino group's position relative to the ring nitrogen and hydroxyl group. 4-aminopyridines are generally more basic than 2- or 3-aminopyridines due to resonance stabilization of the conjugate acid.[4][14]

Part 3: Reactivity, Synthesis, and Applications

The isomeric structure is a key determinant of chemical reactivity and, consequently, the synthetic pathways for which these compounds are suited.

  • Nucleophilicity of the Amino Group : The amino group is nucleophilic and can participate in reactions such as acylation to form amides or diazotization followed by azo coupling to create dyes.[8][11] Its reactivity is modulated by the electronic influence of the hydroxyl group and the ring nitrogen.

  • Acidity of the Hydroxyl Group : The hydroxyl group is acidic and can react with bases.[11] In the predominant pyridone tautomer of this compound, this site becomes an N-H bond of an amide-like structure.

  • Versatility in Synthesis : The dual functionality makes these compounds valuable building blocks.[8] They serve as crucial intermediates in the synthesis of a wide range of molecules, from pharmaceuticals to agrochemicals.[2][8] For example, the 2-amino-4-substituted pyridine scaffold has been used to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[6][8]

Part 4: Experimental Protocols for Characterization

Objective comparison and validation of isomeric properties rely on robust analytical methodologies. The following protocols are designed to be self-validating and provide a framework for characterizing these compounds.

Protocol 1: Spectroscopic Confirmation of Structure (IR and NMR)

Objective: To confirm the chemical structure and functional groups of a synthesized aminohydroxypyridine isomer.

Methodology Rationale: Infrared (IR) spectroscopy is ideal for identifying key functional groups by their characteristic vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • For IR: Prepare a KBr pellet containing a small amount of the sample or run as a mull.

    • For ¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize polar compounds and its residual solvent peak does not typically obscure key signals.

  • IR Spectroscopy:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Expected Observations: Look for characteristic peaks:

      • N-H stretch (amino group): ~3300-3500 cm⁻¹.

      • O-H stretch (hydroxyl group, if enol form is present): Broad peak ~3200-3600 cm⁻¹.

      • C=O stretch (carbonyl of pyridone tautomer): Strong peak ~1650 cm⁻¹. The presence and intensity of this peak are key indicators of the tautomeric equilibrium.[6]

      • Aromatic C=C and C=N stretches : ~1400-1600 cm⁻¹.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Observations:

      • ¹H NMR: Signals in the aromatic region (typically ~6.0-8.5 ppm) corresponding to the protons on the pyridine ring. The number of signals, their splitting patterns (coupling), and integration will confirm the substitution pattern. A broad signal for the -NH₂ protons will also be present.

      • ¹³C NMR: Signals corresponding to the five carbons of the pyridine ring. The chemical shift of the carbon at position 4 will be significantly different depending on whether it is a C-OH (~160 ppm) or a C=O (~175-180 ppm), providing strong evidence for the dominant tautomer.

Protocol 2: Analysis of Tautomeric Equilibrium via UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Methodology Rationale: The two tautomers have different electronic conjugation systems and will therefore absorb UV-Vis light at different wavelengths (λmax). The pyridone form is generally more polar. By systematically measuring the UV-Vis spectrum in solvents of varying polarity (dielectric constant), one can observe a shift in the λmax, which correlates to a shift in the tautomeric equilibrium.[10] Polar solvents will stabilize the more polar pyridone tautomer, leading to an increase in the intensity of its corresponding absorption band.[8][9]

G A Step 1: Solvent Selection Choose a series of solvents with a wide range of polarities (e.g., Cyclohexane, Chloroform, Ethanol, Water). B Step 2: Solution Preparation Prepare dilute solutions of the compound with identical concentrations in each selected solvent. A->B C Step 3: Spectroscopic Measurement Acquire the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution. B->C D Step 4: Data Analysis Identify the wavelength of maximum absorbance (λmax) for each spectrum. C->D E Step 5: Interpretation Correlate the shift in λmax and/or changes in peak intensity with solvent polarity. A shift towards the pyridone's λmax in more polar solvents confirms the equilibrium shift. D->E

Caption: Experimental workflow for tautomer analysis using UV-Vis spectroscopy.

Conclusion

The isomeric forms of aminohydroxypyridine, while chemically similar, exhibit distinct properties that have significant implications for their application. This compound is characterized by a strong preference for its pyridone tautomer, a feature that dictates its high melting point, polarity, and specific reactivity. Its isomers, such as 2-Amino-3-hydroxypyridine, lack this specific tautomeric relationship and thus present a different profile of physical and chemical behaviors. For researchers in drug discovery and materials science, a thorough understanding of these isomeric and tautomeric differences is not merely academic; it is a prerequisite for the rational design of novel molecules with tailored functions, from targeted enzyme inhibitors to advanced polymers.

References

A Comparative Guide to the Biological Activity of 2-Amino-4-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its derivatives are integral to numerous drugs, owing to the pyridine's ability to form hydrogen bonds, its polarity, and its bioisosteric relationship with other functional groups.[3][4] Within this broad and vital class of compounds, 2-amino-4-hydroxypyridine derivatives have emerged as a particularly promising subclass, demonstrating a distinct and potent spectrum of biological activities.

This guide provides a comparative analysis of this compound derivatives against other substituted pyridines. We will delve into their unique structural features, compare their performance in key therapeutic areas, and provide detailed experimental protocols for evaluating their efficacy, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of these remarkable compounds.

The this compound Scaffold: A Profile of Versatility

The defining feature of this compound is its specific substitution pattern, which imparts unique physicochemical properties that drive its biological interactions. A crucial characteristic is its existence in tautomeric equilibrium, predominantly favoring the 2-amino-1H-pyridin-4-one form.[5][6] This tautomerism is vital, as it influences the molecule's hydrogen bonding capacity, allowing it to act as both a hydrogen bond donor and acceptor, a key factor in its interaction with biological targets like enzyme active sites.[4][5]

The presence of the amino group at the 2-position and the hydroxyl (or keto) group at the 4-position creates a unique electronic environment and steric profile, distinguishing it from other pyridine isomers and influencing its target specificity and potency.[2][5]

Comparative Analysis of Biological Activities

The strategic placement of functional groups on the this compound scaffold has led to the development of compounds with significant potential in oncology and infectious diseases.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties, often targeting critical cellular pathways.[7][8] Recent studies have highlighted that the presence and position of amino (-NH2) and hydroxyl (-OH) groups can significantly enhance antiproliferative activity.[2][9]

Case Study: Kinase Inhibition The 2-aminopyridine moiety is a well-established scaffold for kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site.[10] Derivatives of this compound have shown promise as potent inhibitors of kinases implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK) and ROS1.[5] The combination of the 2-amino group for hinge binding and the 4-hydroxy group for additional interactions can lead to enhanced potency and selectivity compared to simpler aminopyridine or hydroxypyridine analogues.

For instance, non-symmetrical inhibitors featuring a 4-(dimethylamino)pyridinium headpiece have demonstrated significant inhibitory activity against choline kinase α1 (ChoKα1), a validated target in cancer therapy.[11]

Comparative Anticancer Potency Data

Compound ClassTarget Cell LineIC50 (µM)Reference
2-Amino-4-(1-piperidine)pyridine deriv.Non-Small-Cell Lung CancerVaries[5]
4-(dimethylamino)pyridinium deriv.Jurkat (T-ALL)~2-5[11]
Pyrido[2,3-d]pyrimidine deriv.Various Cancer LinesVaries[12]
Simple Aminopyridine deriv.Various Cancer LinesGenerally Higher[2]

This table is a representative summary. IC50 values are highly dependent on the specific derivative and cell line.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents, with their mechanism of action often involving the disruption of microbial cell walls, protein synthesis, or essential metabolic pathways.[] The efficacy of these compounds is heavily influenced by the nature and position of their substituents.

Studies on substituted pyridines have shown that even small changes, such as the position of a methyl group, can significantly impact antifungal activity.[14] In a series of 2-amino-5-substituted pyridines, derivatives with a thiophenol moiety exhibited the strongest fungicidal and bactericidal activity.[14] While direct comparative data for this compound derivatives is less common in the literature, the principles of structure-activity relationships suggest that the hydrogen-bonding capabilities and specific electronic profile of this scaffold make it a strong candidate for developing novel antimicrobial agents.[15]

Comparative Antimicrobial Activity Data

Compound ClassOrganismMIC (µg/mL)Reference
2-Amino-5-(thiophenol)pyridineFungi & BacteriaNot Specified[14]
Pyridinium Salts (3-phenylpropyl chain)S. aureus4[15]
C-2 and C-6 Substituted PyridinesS. aureus75[16]
Halogenated Piperidine/Pyrrolidine deriv.S. aureus, C. albicans32-128[17]

This table is a representative summary. MIC (Minimum Inhibitory Concentration) values vary based on the specific derivative and microbial strain.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is intrinsically linked to their structure. For the this compound scaffold, the following SAR principles are key:

  • Hydrogen Bonding is Critical : The amino and hydroxyl/keto groups are primary sites for hydrogen bonding with target proteins. Modifications that disrupt this capability often lead to a loss of activity.[4]

  • Aromatic Interactions : The pyridine ring itself can engage in π-π stacking or hydrophobic interactions within a binding pocket.

  • Substituent Effects : Adding other substituents to the ring can modulate lipophilicity, solubility, and metabolic stability, as well as introduce new interaction points with the target.[2] For instance, bulky groups can sometimes decrease activity due to steric hindrance.[9]

The diagram below illustrates the key pharmacophoric features of the this compound scaffold that contribute to its biological activity.

Caption: Key pharmacophoric features of the this compound scaffold.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Here, we detail the widely used MTT assay for determining the cytotoxic (anticancer) activity of novel compounds.[18]

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.[20]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[21]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation:

    • After incubation, carefully remove the medium containing the test compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[19][21] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, add 150 µL of the solubilization solution (e.g., DMSO) to each well.[19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow Diagram

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Test Compounds incubate1->treat incubate2 4. Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its unique structural and electronic properties, particularly its tautomeric nature and hydrogen bonding capacity, provide a strong foundation for designing potent and selective inhibitors against a range of biological targets. As demonstrated in anticancer and antimicrobial research, this scaffold often provides a distinct advantage over other pyridine substitution patterns. By leveraging the structure-activity relationship insights and employing robust experimental protocols as outlined in this guide, researchers can effectively explore the vast chemical space of this compound derivatives to develop the next generation of innovative therapeutics.

References

A Comparative Guide to the Efficacy of 2-Amino-4-hydroxypyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors against a range of biological targets.[1][2] Its unique electronic properties and the presence of key hydrogen bond donors and acceptors allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles.[3] This guide provides a comparative analysis of the efficacy of various inhibitors derived from this core structure, supported by experimental data and detailed protocols for their evaluation.

The Versatility of the this compound Scaffold

The core of this compound exists in tautomeric equilibrium with 2-amino-1H-pyridin-4-one, a feature that plays a crucial role in its interactions with biological targets.[4] The amino group at the C2 position is nucleophilic, while the hydroxyl group at C4 (or the keto group in the tautomeric form) can participate in crucial hydrogen bonding interactions within an enzyme's active site.[1][3] These characteristics make it an excellent starting point for developing inhibitors for enzymes such as kinases, nitric oxide synthases, and histone deacetylases.

Comparative Efficacy of this compound-Based Inhibitors

The following sections provide a comparative overview of the efficacy of different classes of inhibitors based on the this compound scaffold. The data presented is collated from various studies to offer a broad perspective on their potential therapeutic applications.

Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule.[5] Overproduction of NO by the inducible isoform (iNOS) is implicated in inflammatory diseases, while the neuronal (nNOS) and endothelial (eNOS) isoforms have important physiological roles.[5] Therefore, isoform-selective inhibitors are highly sought after. The 2-aminopyridine moiety has been a critical component in the development of potent and selective NOS inhibitors.[6]

A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated for their inhibitory activity against the three NOS isoforms.[5] The data reveals that substitutions at the 6-position can significantly influence both potency and selectivity.

CompoundTargetIC50 (nM)Selectivity vs. eNOSSelectivity vs. nNOS
2-amino-4-methylpyridine iNOS193--
Compound 18 iNOSNot specified, but most potent~30-fold~10-fold
Compound 9 iNOSLess potent than 18Lower selectivityLower selectivity
Compound 20 iNOSLess potent than 18Lower selectivityLower selectivity

Table 1: Comparative efficacy of 2-amino-4-methylpyridine analogues as NOS inhibitors. Data sourced from in vitro enzyme assays.[5]

The development of these inhibitors often involves a strategic approach to engage with key residues in the active site, such as Glu-592 in rat nNOS and Glu-597 in human nNOS, via the 2-aminopyridine ring.[6]

Signaling Pathway: Nitric Oxide Synthesis

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor This compound -based Inhibitor Inhibitor->NOS Inhibits ALK_ROS1_Pathway cluster_membrane Cell Membrane ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS Activates PI3K PI3K ALK_ROS1->PI3K Activates STAT3 STAT3 ALK_ROS1->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor This compound -based Inhibitor Inhibitor->ALK_ROS1 Inhibits Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Add_Enzyme Add Enzyme, Buffer, and Inhibitor to Plate Prep_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add Substrate and Cofactors Incubate->Add_Substrate Measure Measure Reaction (Plate Reader) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

A Senior Application Scientist's Guide to the Quality Control of 2-Amino-4-hydroxypyridine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the essential analytical methods for ensuring the quality, purity, and consistency of 2-Amino-4-hydroxypyridine. As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, the stringent quality control of this compound is not merely a procedural formality but a cornerstone of product safety and efficacy.[1] Its derivatives have been explored for anti-inflammatory and anti-cancer properties, making its analytical characterization critical for drug development professionals.[2]

This guide moves beyond simple procedural lists. It is designed to provide you, my fellow researchers and scientists, with the causal reasoning behind methodological choices, offering a comparative analysis grounded in both chemical principles and practical laboratory experience. We will explore the nuances of each technique, from the workhorse of chromatographic separation to the definitive power of spectroscopic identification.

A unique and critical feature of this compound that profoundly influences our analytical strategy is its existence in a tautomeric equilibrium between the hydroxypyridine (enol) form and the more stable 2-amino-1H-pyridin-4-one (keto) form.[2][3] This equilibrium, sensitive to factors like solvent polarity, must be considered in every analytical measurement, from interpreting an NMR spectrum to developing a robust HPLC method.[2][3]

Chapter 1: Chromatographic Techniques: The Gold Standard for Purity and Impurity Profiling

Separation science is the bedrock of quality control, allowing us to quantify the target analyte and, just as importantly, detect and quantify any process-related impurities or degradation products. For a polar, hydrophilic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the premier technique. While Gas Chromatography (GC) is a powerful tool, its application here requires a more considered, derivatization-based approach.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for determining the purity and assay of this compound. Its versatility allows for the separation of the main component from structurally similar impurities.

Expertise & Experience: Why Standard Reversed-Phase HPLC Can Be Challenging

The primary challenge in developing an HPLC method for this analyte is its high polarity. On traditional C18 reversed-phase columns, highly polar compounds often exhibit poor retention, eluting at or near the solvent front (void volume). This leads to poor resolution from other early-eluting impurities and potential matrix effects. To overcome this, we must move beyond standard "plug-and-play" C18 methods. The alternatives include:

  • Mixed-Mode Chromatography: These columns possess both hydrophobic (e.g., C18) and ion-exchange functionalities. This dual mechanism provides enhanced retention for polar and charged analytes without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS).[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high-organic mobile phase, offering excellent retention for very polar compounds.

  • Aqueous C18 Columns: These are specially designed reversed-phase columns that are stable in highly aqueous mobile phases, allowing for better retention of polar analytes.

Comparative Analysis: HPLC Methodologies

ParameterMethod A: Traditional C18 Method B: Mixed-Mode Cation Exchange
Principle Primarily hydrophobic interactions.Hydrophobic and cation exchange interactions.[4]
Column Standard L1 C18, 4.6 x 150 mm, 5 µmMixed-Mode C18/SCX, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5% B for 10 minA: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic: 50% A / 50% B
Expected Retention Poor (likely < 2 minutes)Good (tunable, likely 4-8 minutes)
Peak Shape Potentially broad or tailingSymmetrical and sharp.[4]
MS Compatibility ExcellentExcellent, avoids non-volatile buffers.[4]
Key Advantage Widely available column chemistry.Superior retention and selectivity for the polar analyte.

Experimental Protocol: HPLC-UV Purity Determination (Method B)

This protocol outlines a robust method for routine purity analysis using a mixed-mode column.

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode column.[5]

    • Mobile Phase: 50:50 (v/v) Acetonitrile / 0.05% Sulfuric Acid in Water.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis:

    • Run a blank (diluent), followed by five replicate injections of the standard to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample.

    • Calculate the purity by area percent, assuming all impurities have a similar response factor. For an assay, calculate the concentration against the reference standard.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh & Dissolve Sample/Standard s_filter Filter (0.45 µm) s_prep->s_filter hplc_inj Autosampler Injection s_filter->hplc_inj hplc_col Mixed-Mode Column Separation hplc_inj->hplc_col hplc_det UV/PDA Detector hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_int Peak Integration & Identification data_acq->data_int data_rep Purity/Assay Calculation & Report data_int->data_rep

Caption: HPLC workflow from sample preparation to final report.

Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to its low volatility and high polarity, which can lead to poor peak shape and decomposition in the hot injector.[6] Therefore, derivatization is mandatory.

Expertise & Experience: The Necessity of Derivatization

Derivatization converts the polar N-H and O-H groups into less polar, more volatile silyl ethers and amines. The most common reagent for this is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] This process makes the analyte "GC-friendly," allowing it to volatilize without degradation and travel through the GC column for separation.

Experimental Protocol: GC-MS Impurity Identification via Silylation

This method is ideal for identifying potential volatile or semi-volatile impurities that may not be observed by HPLC.

  • Derivatization:

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of pyridine (as a catalyst) and 500 µL of MSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • GC System: TRACE 1310 GC or equivalent, coupled to a Mass Spectrometer (e.g., ISQ 7000).

    • Column: TRACE TR-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm, or equivalent.[6]

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scan range 40-500 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound.

    • Analyze smaller peaks by comparing their mass spectra against the NIST library to tentatively identify impurities.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_weigh Weigh Sample s_deriv Add Pyridine & MSTFA Heat at 70°C s_weigh->s_deriv gcms_inj GC Injector s_deriv->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_ms Mass Spec Detection gcms_sep->gcms_ms data_tic Total Ion Chromatogram gcms_ms->data_tic data_spec Mass Spectra Analysis data_tic->data_spec data_lib NIST Library Search & ID data_spec->data_lib

Caption: GC-MS workflow including the critical derivatization step.

Chapter 2: Spectroscopic Methods: Confirming Identity and Structure

While chromatography excels at separation and quantification, spectroscopy provides unequivocal proof of identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for absolute structural confirmation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[2] For this compound, it is also the definitive technique to confirm that the dominant tautomer is the pyridone form.

Trustworthiness: A Self-Validating System

The predicted NMR spectrum for the pyridone tautomer is highly characteristic. The presence of a ¹³C signal significantly downfield (>170 ppm) is a smoking gun for the carbonyl carbon (C4), while its absence, coupled with signals in the 150-160 ppm range for C4, would indicate the hydroxypyridine form. This provides a self-validating check on the compound's structure.

Expected NMR Data for 2-amino-1H-pyridin-4-one Tautomer

NucleusPredicted Chemical Shift (δ) Range (ppm)Notes
¹H 5.0 - 8.0Ring protons (H3, H5, H6) will appear in the vinylic region. The amino (-NH₂) protons may be a broad signal.[2]
¹³C 90 - 160Ring carbons (C3, C5, C6).
¹³C 150 - 170C2 carbon, attached to the electron-donating amino group.[2]
¹³C > 170C4 carbonyl carbon, the most downfield signal, confirming the pyridone form.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, cost-effective, and reliable technique for identity confirmation. It provides a unique molecular "fingerprint" by measuring the vibrational frequencies of a molecule's functional groups.[3] It is an ideal method for incoming raw material identification.

Data Interpretation: Key Vibrational Bands

Wavenumber (cm⁻¹)VibrationSignificance
3400 - 3200N-H StretchIndicates the primary amine group.
3100 - 3000C-H Stretch (Aromatic/Vinylic)Corresponds to the C-H bonds on the pyridine ring.
~1650C=O Stretch (Amide)Strong, sharp peak confirming the carbonyl group of the dominant pyridone tautomer.[7]
1600 - 1450C=C and C=N StretchRing stretching vibrations, part of the fingerprint region.

Chapter 3: Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the physicochemical properties of a substance, which are key quality attributes.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, its primary QC application is the determination of the melting point. A sharp, well-defined melting endotherm is indicative of high purity, while a broad peak or a depressed melting point suggests the presence of impurities. The melting point is reported to be around 210-214 °C.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and identify the decomposition temperature. For a stable, non-hydrated material, the TGA curve should show no significant mass loss until the onset of decomposition. This is critical for determining appropriate storage and processing conditions. Studies on related heterocyclic compounds show decomposition often begins above 230 °C.[9]

Summary & Recommendations: A Tiered Approach to Quality Control

No single method can answer all quality questions. An effective QC strategy employs a tiered approach, using the right tool for the right job.

Analytical MethodPrimary PurposePrincipleThroughputStrengthsLimitations
HPLC-UV Purity, Assay, Impurity ProfilingLiquid-phase separation based on polarity/ion-exchangeMediumQuantitative, robust, high resolutionMay not see non-UV active or non-eluting impurities
GC-MS Volatile Impurity IdentificationGas-phase separation of derivatized analytesLowHigh sensitivity, definitive identification via MSRequires derivatization, not suitable for non-volatile impurities
NMR Absolute Identity ConfirmationNuclear spin transitions in a magnetic fieldLowUnambiguous structure elucidation, tautomer analysisExpensive, requires high expertise
IR Raw Material Identity CheckMolecular vibrations absorbing IR radiationHighFast, simple, provides unique fingerprintNot quantitative, limited for complex mixtures
DSC/TGA Melting Point, Thermal StabilityHeat flow and mass change vs. temperatureHighProvides key physical property dataIndirect purity assessment, destructive

Recommended QC Strategy:

  • Incoming Material (ID Test): Use IR Spectroscopy for a rapid identity confirmation against a verified reference standard.

  • Release Testing (Purity & Assay): Employ a validated Mixed-Mode HPLC-UV method as the primary tool for quantifying purity and known impurities.

  • Reference Standard Characterization: Use NMR Spectroscopy for absolute, unequivocal structural confirmation of new reference standard lots.

  • Investigational Analysis: Use GC-MS (with derivatization) and LC-MS to identify unknown impurities during stability studies or process deviation investigations. DSC/TGA should be used to establish the physical properties of the initial batch.

By implementing this multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound, safeguarding the integrity of their research and the safety of the final products.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 2-Amino-4-hydroxypyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling and disposal demand a rigorous, protocol-driven approach.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that its journey from benchtop to final disposition is managed with the highest standards of safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While a specific, comprehensive safety data sheet (SDS) for this compound is not always readily available, data from structurally similar aminohydroxypyridine derivatives provide a strong basis for a conservative risk assessment. These compounds are consistently classified as hazardous.[2][3][4]

The primary hazards associated with this class of chemicals underscore the necessity for controlled disposal rather than simple dilution or drain disposal. The principle of "cradle-to-grave" management, mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), governs its entire lifecycle in the lab.[5]

Table 1: Consolidated Hazard Profile of Aminohydroxypyridine Derivatives

Hazard Classification Description Potential Consequences of Improper Disposal
Acute Toxicity (Oral & Dermal) Toxic or harmful if swallowed or in contact with skin.[2] Contamination of soil and water, posing a risk to wildlife and potentially entering the human food chain.
Skin Corrosion/Irritation Causes skin irritation.[3][4] Direct contact with improperly disposed waste can cause harm to waste handlers and the public.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[2][6] Splashes from improperly stored or transported waste can cause severe, lasting eye injury.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3] Airborne dust from uncontained waste can expose a wide area to respiratory hazards.

| Aquatic Toxicity | Some derivatives are toxic to aquatic life with long-lasting effects.[4] | Direct discharge into sewer systems can disrupt wastewater treatment processes and harm aquatic ecosystems.[7] |

Foundational Safety: PPE and Engineering Controls

Before beginning any work that will generate this compound waste, it is crucial to establish a robust safety perimeter through appropriate Personal Protective Equipment (PPE) and engineering controls. This proactive approach minimizes the risk of exposure at every stage, from initial handling to final waste container sealing.[8][9]

Table 2: Essential Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.[10] Prevents dermal absorption, a key exposure route for pyridine derivatives.[3]
Eye Protection Chemical safety goggles or safety glasses with side-shields.[4] Protects against splashes of solutions or accidental projection of solid particles.
Body Protection A standard laboratory coat. Prevents contamination of personal clothing.

| Respiratory Protection | An N95 dust mask or higher. | Required when handling the solid powder outside of a fume hood to prevent inhalation of fine particles. |

Engineering Control: The Chemical Fume Hood All handling of solid this compound and the preparation of its solutions should be performed within a properly functioning chemical fume hood.[3][11] This is the most critical engineering control for preventing the inhalation of airborne particulates and vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[12][13][14]

Step 1: Waste Characterization and Segregation
  • Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels, gloves), must be classified as hazardous waste.[5][15]

  • Segregation: This waste stream must be kept separate from all other waste. Crucially, it must not be mixed with incompatible materials which could cause a dangerous reaction.

    • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]

Step 2: Waste Accumulation and Container Management

This phase must adhere to the EPA's regulations for Satellite Accumulation Areas (SAAs), which allow for the collection of hazardous waste at or near the point of generation.[16]

  • Select the Right Container: Use a chemically compatible container, typically glass or high-density polyethylene, with a tight-fitting, screw-on lid.[10] The container must be in good condition and free of leaks.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started (the day the first drop of waste entered the container)

  • Collection:

    • Carefully transfer waste into the container, minimizing the potential for spills or the generation of dust.

    • For contaminated solids (gloves, wipes), place them in a sealed bag before adding to the solid waste container.

  • Storage:

    • Keep the waste container closed at all times except when adding waste.[5] This is a common and critical compliance point.

    • Store the container in a designated SAA, away from drains and incompatible materials.[11]

Step 3: Arranging for Professional Disposal

Laboratory personnel are not responsible for the ultimate disposal of hazardous waste. This must be handled by trained professionals.

  • Contact EHS: When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office.

  • Schedule Pickup: Arrange for a hazardous waste pickup. Follow your institution's specific procedures for completing a chemical collection request form.[11]

  • Final Disposal Method: The EHS-contracted waste disposal company will transport the waste for final disposition, which is typically high-temperature incineration with flue gas scrubbing.[17][18][19] This method is the industry standard for safely destroying organic chemical waste.

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions in the disposal process for this compound.

G start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize container Select & Label Approved Hazardous Waste Container characterize->container segregate Segregate from Incompatible Materials container->segregate accumulate Accumulate Waste in SAA (Keep Container Closed) segregate->accumulate spill_check Spill or Contamination? accumulate->spill_check spill_protocol Follow Spill Cleanup Protocol (Dispose of materials as hazardous waste) spill_check->spill_protocol Yes full_check Container Full or Waste Stream Complete? spill_check->full_check No spill_protocol->accumulate full_check->accumulate No contact_ehs Contact EHS for Pickup (Complete Collection Request) full_check->contact_ehs Yes end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for compliant disposal of this compound waste.

Emergency Procedures: Spills and Exposures

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.[8]

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3]

    • Use an inert absorbent material like sand or vermiculite for any remaining residue.[11]

    • Collect all cleanup materials in a sealed container and label it as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others and restrict access to the area.

    • Contact your institution's emergency response line or EHS office from a safe location.[7]

First Aid and Exposure Response

Immediate and correct first aid is critical. This information should be posted in the laboratory.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if appropriate for the research context, or another solvent in which the compound is soluble).[17]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[18]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste or recycled. Deface the original label before doing so. Confirm this procedure with your EHS office.

By adhering to this comprehensive guide, researchers can ensure that their use of this compound meets the highest standards of laboratory safety and environmental responsibility, building a deep and abiding trust in our scientific practices.

References

A Senior Application Scientist's Guide to Handling 2-Amino-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, my primary goal is to empower your research by providing technical guidance that is both scientifically sound and grounded in field-proven safety practices. This guide addresses the specific handling requirements for 2-Amino-4-hydroxypyridine (CAS No. 33631-05-9), a versatile heterocyclic amine used in pharmaceutical and agrochemical development.[1]

The toxicological properties of this compound have not been fully investigated, a critical fact that necessitates a cautious and proactive approach to safety.[2] Therefore, the protocols outlined below are designed as a self-validating system, ensuring that safety is an integral component of the experimental workflow, not an afterthought.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary risks:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation (Category 3): Inhalation of the powder or dust may lead to respiratory tract irritation.[2]

While this compound is not currently classified for acute toxicity, related pyridine derivatives can be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5] This lack of complete data underscores the importance of treating this compound with a high degree of caution and adhering strictly to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Identifier Hazard Classification Precautionary Statements
CAS Number 33631-05-9[1][2]P261, P280, P302+P352, P305+P351+P338[6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]Wear protective gloves/clothing/eye protection. Avoid breathing dust. IF ON SKIN: Wash with soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[2]
Physical Form Light yellow powder[1]Minimize dust generation and accumulation.[6]

The Core of Protection: Engineering Controls and PPE

A robust safety plan relies on a multi-layered defense. The first and most effective layer is engineering controls, which are designed to isolate you from the hazard. Personal Protective Equipment (PPE) serves as the critical final barrier.

Primary Protection: Engineering Controls

All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood.[7] The fume hood provides essential ventilation to capture and exhaust dust and potential vapors, significantly reducing the risk of inhalation.[8] Ensure the sash is positioned at the lowest practical height to maximize capture efficiency.

Secondary Protection: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a scientifically informed decision based on the specific hazards of the chemical.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are mandatory.[2][7]

    • Rationale: this compound is a serious eye irritant.[2] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from fine powders or accidental splashes. Chemical splash goggles that conform to ANSI Z87.1 standards are essential.[9] In situations with a higher risk of splashing, such as when handling larger quantities or solutions under pressure, a face shield should be worn in conjunction with goggles.[6][10]

  • Hand Protection:

    • Requirement: Nitrile or neoprene gloves.[7] Do not use latex gloves.[7]

    • Rationale: Pyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good chemical resistance against this class of compounds.[8] Always inspect gloves for any signs of degradation, punctures, or tears before use. It is good practice to double-glove when handling highly potent or uncharacterized compounds. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[11]

  • Body Protection:

    • Requirement: A long-sleeved, buttoned laboratory coat.

    • Rationale: A lab coat protects your skin and personal clothing from contamination by dust or splashes.[6] Ensure the coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of significant spills, consider a chemically resistant apron or gown.

  • Respiratory Protection:

    • Requirement: Generally not required when handling small quantities within a certified fume hood.

    • Rationale: The fume hood is the primary means of respiratory protection.[6] However, if engineering controls are not available or are insufficient to control dust levels (e.g., during a large spill or when cleaning equipment), a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[11][12] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[11]

Operational Plan: A Step-by-Step Handling Workflow

This protocol provides a procedural framework for safely weighing and preparing a solution of this compound.

Objective: To accurately weigh 100 mg of this compound powder and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent

  • Weigh boat or paper

  • Spatula

  • Volumetric flask with stopper

  • Beaker for secondary containment

  • Wash bottle with solvent

  • Hazardous waste container

Procedure:

  • Preparation and PPE Donning:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.

    • Gather all necessary equipment and place it inside the fume hood to minimize reaching in and out.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the this compound container. Avoid creating airborne dust.

    • Using a clean spatula, slowly transfer the powder to the weigh boat until the target weight is reached.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Use the wash bottle to rinse any residual powder from the weigh boat and spatula into the flask, ensuring a quantitative transfer.

    • Add solvent to the flask, filling it to approximately half of the final volume.

    • Stopper the flask and gently swirl to dissolve the compound. Place the flask within a beaker for secondary containment and stability.

    • Once dissolved, add solvent to the calibration mark. Stopper and invert the flask several times to ensure a homogenous solution.

  • Cleanup and Doffing PPE:

    • Dispose of the used weigh boat, contaminated wipes, and gloves in the designated solid hazardous waste container.[2]

    • Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel, disposing of the towel in the hazardous waste container.

    • Remove PPE in the correct order: gloves first, followed by the lab coat (turning it inside out), and finally the goggles.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Function Don_PPE Don Goggles, Gloves, Lab Coat Prep->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Dissolve Transfer & Dissolve in Solvent Weigh->Dissolve Dispose_Solid Dispose of Contaminated Gloves & Weigh Boat Dissolve->Dispose_Solid Clean_Area Clean Work Area Dispose_Solid->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and bench protectors must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions and rinseates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[13][14]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[6][13]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.